UNC10217938A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[8-[2-(dimethylamino)ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHICWLZMNOCMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)NCCN(C)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unlocking the Potential of Oligonucleotide Therapeutics: The Mechanism of Action of UNC10217938A
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oligonucleotide-based therapeutics hold immense promise for treating a wide range of diseases by precisely targeting RNA. However, their clinical translation has been hampered by inefficient delivery to their intracellular sites of action. A significant bottleneck is the entrapment of oligonucleotides within endosomal compartments following cellular uptake. UNC10217938A, a novel 3-deazapteridine analog, has emerged as a potent enhancer of oligonucleotide activity. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role in promoting the endosomal escape of oligonucleotides. We present key quantitative data, comprehensive experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows to provide a thorough resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: Facilitating Endosomal Escape
This compound enhances the therapeutic effects of various classes of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), by modulating their intracellular trafficking.[1][2] The fundamental mechanism of action is the facilitation of oligonucleotide release from endosomal compartments, a critical step for these molecules to reach their targets in the cytoplasm and nucleus.[1][2]
Following endocytosis, oligonucleotides are sequestered within a series of membrane-bound vesicles, progressing from early endosomes to late endosomes and lysosomes. This compound has been shown to preferentially induce the release of oligonucleotides from late endosomes.[2] This is evidenced by a significant reduction in the colocalization of fluorescently labeled oligonucleotides with the late endosome marker Rab7 upon treatment with this compound. In contrast, the compound has minimal effect on the colocalization with the lysosomal marker LAMP-1, suggesting a targeted action on late endosomes before their fusion with lysosomes. This targeted release into the cytosol allows for subsequent nuclear accumulation, enabling the oligonucleotides to engage with their respective RNA targets.
References
UNC10217938A: A Technical Guide to Enhancing Oligonucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC10217938A is a novel 3-deazapteridine analog identified through high-throughput screening as a potent enhancer of oligonucleotide delivery. This small molecule facilitates the intracellular delivery and pharmacological effectiveness of a broad range of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs). Its mechanism of action involves modulating the intracellular trafficking of oligonucleotides and promoting their escape from endosomal compartments, thereby increasing their bioavailability at their sites of action in the cytosol and nucleus. This technical guide provides an in-depth overview of this compound, including its performance data, detailed experimental protocols, and a visual representation of its mechanism and experimental application.
Core Concepts and Mechanism of Action
Oligonucleotide-based therapeutics hold immense promise for treating a wide array of diseases. However, their clinical translation has been hampered by inefficient delivery to their intracellular targets. A primary obstacle is the entrapment of oligonucleotides within endosomal vesicles following cellular uptake. This compound addresses this challenge by promoting the release of oligonucleotides from these compartments.
Exposure of cells to this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7, while having minimal effect on their co-localization with the lysosomal marker LAMP-1. This suggests that this compound facilitates the partial release of oligonucleotides from late endosomes into the cytosol, which is then followed by their accumulation in the nucleus.
Caption: Intracellular trafficking of oligonucleotides and the mechanism of this compound.
Quantitative Data Summary
This compound has demonstrated significant enhancement of oligonucleotide activity across various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound with Splice-Switching Oligonucleotides (SSOs)
| Cell Line | SSO | This compound Concentration | Fold Enhancement of Luciferase Induction (vs. SSO alone) |
| HeLaLuc705 | SSO623 | 5 µM | Substantial Enhancement |
| HeLaLuc705 | SSO623 | 10 µM | 60-fold |
| HeLaLuc705 | SSO623 | 20 µM | 220-fold |
Data is compared to Retro-1, another oligonucleotide enhancing compound, which showed an 11-fold enhancement at a much higher concentration of 100 µM.
Table 2: In Vivo Efficacy of this compound with SSO623 in EGFP654 Mice
| Treatment Group | This compound Dose (intravenous) | Outcome |
| SSO623 + this compound | 7.5 mg/kg | Distinct increases in EGFP fluorescence in liver, kidney, and heart |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Splice-Switching Luciferase Assay
This assay is designed to quantify the ability of this compound to enhance the activity of an SSO in a cell-based reporter system.
Materials:
-
HeLaLuc705 cells
-
Splice-switching oligonucleotide (SSO623)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Plate reader with luminometer
Protocol:
-
Cell Seeding: Seed HeLaLuc705 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Oligonucleotide Treatment: The following day, treat the cells with the desired concentration of SSO623.
-
This compound Treatment: After a predetermined incubation time with the SSO (e.g., 4 hours), add this compound to the wells at various concentrations (e.g., 5, 10, 20 µM).
-
Incubation: Incubate the cells for an additional period (e.g., 24 hours) to allow for splice correction and luciferase protein expression.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a measure of cell viability (e.g., total protein concentration) and calculate the fold enhancement relative to cells treated with SSO alone.
UNC10217938A: A Technical Guide to Enhancing Endosomal Escape of siRNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Small interfering RNAs hold immense promise for the treatment of a wide range of diseases by selectively silencing disease-causing genes. However, their therapeutic potential is often limited by inefficient delivery to the cytoplasm of target cells. Following cellular uptake, siRNAs are typically sequestered in endosomes, which mature into late endosomes and lysosomes, leading to the degradation of the siRNA cargo. This endosomal entrapment is a major barrier to the clinical translation of siRNA therapeutics.
UNC10217938A is a small molecule identified through high-throughput screening for its ability to enhance the pharmacological effects of oligonucleotides. It has been shown to potentiate the activity of various classes of oligonucleotides, including splice-switching oligonucleotides (SSOs), antisense oligonucleotides (ASOs), and siRNAs. This enhancement is attributed to its ability to promote the release of these therapeutic molecules from endosomal compartments into the cytoplasm, a process known as endosomal escape.
Mechanism of Action: Facilitating Endosomal Escape
This compound enhances the efficacy of oligonucleotides by modulating their intracellular trafficking and promoting their release from late endosomes.[1] Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with Rab7, a marker for late endosomes.[1] However, it has little effect on the co-localization with LAMP-1, a lysosomal marker.[1] This suggests that this compound acts specifically on late endosomes to facilitate the release of their cargo into the cytosol before they fuse with lysosomes for degradation. The partial release of oligonucleotides from late endosomes allows them to accumulate in the cytosol and subsequently the nucleus to exert their biological function.[1]
This compound-mediated endosomal escape of siRNA.
Quantitative Data
The efficacy of this compound in enhancing oligonucleotide activity has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data.
Table 1: In Vitro Enhancement of Splice-Switching Oligonucleotide (SSO) Activity
| Cell Line | Oligonucleotide | This compound Concentration | Fold Enhancement of Activity | Reference |
| HeLa Luc 705 | SSO623 | 5 µM - 25 µM | Strong Enhancement | [1] |
| HeLa Luc 705 | SSO | 10 µM | 60-fold | |
| HeLa Luc 705 | SSO | 20 µM | 220-fold |
Table 2: In Vivo Efficacy of this compound with SSO
| Animal Model | Oligonucleotide | This compound Dosage | Outcome | Reference |
| EGFP654 Mice | SSO623 | 7.5 mg/kg (intravenous) | Distinct increases in EGFP fluorescence in liver, kidney, and heart |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound. The following are representative protocols based on available information.
In Vitro Enhancement of SSO Activity in HeLa Luc 705 Cells
This protocol is adapted from studies evaluating the enhancement of splice-switching oligonucleotides.
Materials:
-
HeLa Luc 705 cells
-
Splice-switching oligonucleotide (SSO) targeting a luciferase reporter gene (e.g., SSO623)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed HeLa Luc 705 cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
The following day, transfect the cells with the SSO at the desired concentration using a suitable transfection reagent according to the manufacturer's protocol.
-
After the desired incubation period with the SSO, remove the transfection medium and replace it with fresh cell culture medium containing this compound at various concentrations (e.g., 5 µM, 10 µM, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known endosomal escape agent like Retro-1).
-
Incubate the cells with this compound for a defined period (e.g., 4-6 hours).
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luciferase assay reagent and a plate reader.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Calculate the fold enhancement of SSO activity by dividing the normalized luciferase activity in the presence of this compound by the activity in the vehicle control group.
Workflow for in vitro SSO activity assay.
In Vivo Evaluation in EGFP654 Mice
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
Materials:
-
EGFP654 transgenic mice
-
SSO623
-
This compound
-
Sterile saline or other appropriate vehicle
-
Intravenous injection equipment
-
In vivo imaging system for EGFP fluorescence detection
Procedure:
-
Administer SSO623 to EGFP654 mice via a suitable route (e.g., intravenous injection).
-
Following SSO623 administration, inject this compound intravenously at a dose of 7.5 mg/kg. A control group should receive the vehicle alone.
-
At various time points post-injection, image the mice using an in vivo imaging system to detect and quantify EGFP fluorescence in different organs (e.g., liver, kidney, heart).
-
Analyze the fluorescence intensity to determine the extent of SSO-mediated EGFP expression enhancement by this compound.
-
At the end of the experiment, tissues can be harvested for ex vivo fluorescence imaging or molecular analysis to confirm the results.
Cytotoxicity and Safety Profile
Assessing the cytotoxicity of any therapeutic enhancer is critical. While comprehensive, publicly available cytotoxicity data (e.g., CC50 values across multiple cell lines) for this compound is limited, it is essential to perform cytotoxicity assays in the specific cell lines being used for experimentation.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
Procedure:
-
Seed cells in a 96-well plate.
-
The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for a period relevant to the planned efficacy studies (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).
-
Plot the cell viability as a percentage of the vehicle control against the concentration of this compound to determine the 50% cytotoxic concentration (CC50).
References
In-Depth Technical Guide to UNC10217938A: An Oligonucleotide Enhancing Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC10217938A is a potent small molecule belonging to the 3-deazapteridine class of compounds that has been identified as a significant enhancer of oligonucleotide (ON) activity.[1][2] Its primary mechanism of action involves the modulation of intracellular trafficking pathways, specifically promoting the release of oligonucleotides from late endosomes, thereby increasing their cytosolic and nuclear bioavailability.[1][3] This enhanced delivery translates to a substantial potentiation of the pharmacological effects of various classes of oligonucleotides, including antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs).[1] This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical characteristics, mechanism of action, and key experimental data, along with detailed protocols for its evaluation.
Chemical Properties
This compound is a 3-deazapteridine analog with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₆O₂ | |
| Molecular Weight | 456.54 g/mol | |
| CAS Number | 1347749-97-6 | |
| Appearance | Powder | |
| Purity | >99% | |
| Solubility | DMSO: ≥ 10 mg/mL (≥ 21.90 mM) |
Mechanism of Action: Enhancing Oligonucleotide Delivery
The therapeutic efficacy of oligonucleotides is often limited by their inefficient delivery to the target subcellular compartments (cytosol and nucleus) due to entrapment in endosomal vesicles following endocytosis. This compound addresses this bottleneck by facilitating the escape of oligonucleotides from these vesicles.
Exposure of cells to this compound leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7. However, it has minimal effect on the co-localization with the lysosomal marker LAMP-1, suggesting a specific action on late endosomes before their fusion with lysosomes. This targeted disruption of late endosomal membranes allows for the partial release of the entrapped oligonucleotides into the cytosol, from where they can translocate to the nucleus to engage with their RNA targets.
References
The Role of UNC10217938A in Enhancing Intracellular Delivery of Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic efficacy of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their inefficient delivery to the cytosol and nucleus. A significant bottleneck is the entrapment of these macromolecules within endosomal compartments following endocytosis. UNC10217938A, a 3-deazapteridine analog, has been identified as a potent small molecule enhancer of oligonucleotide activity. This technical guide provides an in-depth overview of the role of this compound in intracellular trafficking, focusing on its mechanism of action, experimental validation, and relevant protocols for its application in research and drug development.
Introduction
Oligonucleotide-based therapeutics represent a promising class of drugs capable of targeting specific genetic sequences. However, their clinical translation has been hampered by poor cellular uptake and subsequent sequestration in endosomes, leading to lysosomal degradation.[1][2] Small molecules that can facilitate the escape of oligonucleotides from these vesicles into the cytoplasm are of significant interest for enhancing their therapeutic window. This compound is one such molecule, identified through high-throughput screening, that has been shown to substantially increase the pharmacological effects of various types of oligonucleotides.[3][4][5] This document serves as a technical resource, consolidating the current understanding of this compound's function and providing detailed methodologies for its study.
Mechanism of Action: Facilitating Endosomal Escape
This compound enhances the biological activity of oligonucleotides by modulating their intracellular trafficking, specifically by promoting their release from late endosomes. Following cellular uptake via endocytosis, oligonucleotides traffic through a series of vesicular compartments: early endosomes, late endosomes, and finally lysosomes where they are typically degraded. This compound appears to intervene in this pathway, enabling the escape of oligonucleotides from the late endosomes into the cytosol, thereby allowing them to reach their nuclear or cytoplasmic targets.
Evidence for this mechanism comes from co-localization studies using fluorescently labeled oligonucleotides and endosomal markers. Treatment of cells with this compound leads to a significant reduction in the co-localization of oligonucleotides with Rab7, a marker for late endosomes. Conversely, the compound has minimal impact on the co-localization with LAMP-1, a lysosomal marker. This suggests a selective action on late endosomes, promoting the release of their cargo before fusion with lysosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides | ID: jw827k757 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of UNC10217938A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC10217938A is a novel 3-deazapteridine analog identified through high-throughput screening as a potent enhancer of oligonucleotide therapeutic efficacy. This small molecule facilitates the endosomal escape of various oligonucleotide modalities, including antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs), thereby increasing their delivery to the cytoplasm and nucleus and augmenting their pharmacological activity. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data.
Introduction
Oligonucleotide-based therapeutics represent a promising class of drugs capable of targeting disease-associated RNAs with high specificity. However, their clinical utility has been hampered by inefficient delivery to their intracellular sites of action. A major bottleneck is the entrapment of oligonucleotides within endosomal compartments following cellular uptake. To address this challenge, a high-throughput screen was conducted to identify small molecules that could enhance the pharmacological effects of oligonucleotides. This effort led to the discovery of this compound, a compound that significantly potentiates oligonucleotide activity by promoting their release from late endosomes.
Discovery: High-Throughput Screening
This compound was identified from a screen of over 100,000 compounds for their ability to enhance the activity of a splice-switching oligonucleotide (SSO) in a cell-based reporter assay.[1]
Experimental Workflow: High-Throughput Screening
Caption: Workflow for the high-throughput screening to identify oligonucleotide enhancers.
Mechanism of Action: Facilitating Endosomal Escape
This compound enhances oligonucleotide efficacy by promoting their release from endosomal compartments into the cytoplasm and nucleus. Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with Rab7, a marker for late endosomes.[2] However, it has minimal effect on co-localization with LAMP-1, a lysosomal marker.[2] This suggests that this compound acts primarily on late endosomes to facilitate the release of their cargo.
Signaling Pathway: Oligonucleotide Trafficking and the Effect of this compound
Caption: Intracellular trafficking pathway of oligonucleotides and the site of action for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Concentration (µM) | Enhancement Factor | Reference |
| Luciferase Induction (SSO) | HeLaLuc705 | 10 | 60-fold | [2][3] |
| Luciferase Induction (SSO) | HeLaLuc705 | 20 | 220-fold |
Table 2: In Vivo Administration
| Animal Model | Dosage | Route of Administration | Reference |
| EGFP654 Mice | 7.5 mg/kg | Intravenous Injection |
Table 3: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 456.54 g/mol | |
| Solubility (DMSO) | 10 mg/mL (21.90 mM) with warming |
Detailed Experimental Protocols
High-Throughput Screening for Oligonucleotide Enhancement
Objective: To identify small molecules that enhance the activity of a splice-switching oligonucleotide (SSO) in a cell-based luciferase reporter assay.
Materials:
-
HeLaLuc705 cells
-
Splice-switching oligonucleotide (SSO623)
-
Opti-MEM
-
384-well plates
-
Compound libraries
-
Luciferase assay reagent
Protocol:
-
Trypsinize, rinse, and resuspend HeLaLuc705 cells in Opti-MEM to a concentration of 300,000 cells/mL.
-
Add SSO623 to the cell suspension to a final concentration of 100 nM.
-
Dispense 15 µL of Opti-MEM into each well of a 384-well plate.
-
Add 20 µL of the cell/SSO suspension to each well.
-
Incubate the plates for 16 hours to allow for cell attachment and SSO uptake.
-
Add compounds from the screening libraries to the wells at the desired concentration.
-
Incubate for an additional period (e.g., 24-48 hours).
-
Measure luciferase activity according to the manufacturer's protocol.
-
Analyze data to identify compounds that significantly increase luciferase expression compared to SSO-only controls.
In Vivo Efficacy Study in EGFP654 Mice
Objective: To evaluate the in vivo efficacy of this compound in enhancing the activity of an SSO in a transgenic mouse model.
Materials:
-
EGFP654 transgenic mice
-
Splice-switching oligonucleotide (SSO623)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Paraformaldehyde (for tissue fixation)
Protocol:
-
Administer SSO623 to EGFP654 mice (e.g., via intravenous or intraperitoneal injection).
-
One day later, administer this compound intravenously at a dose of 7.5 mg/kg, dissolved in a suitable vehicle. A control group should receive the vehicle only.
-
After 24 hours, euthanize the mice and collect tissues of interest (e.g., liver, kidney, heart).
-
For fluorescence microscopy, fix tissues in cold 1.5% paraformaldehyde in PBS and process for cryosectioning.
-
For RNA analysis, quick-freeze tissues on dry ice.
-
Analyze EGFP expression in tissue sections by fluorescence microscopy and/or quantify EGFP mRNA levels by RT-qPCR.
Confocal Microscopy for Endosomal Escape
Objective: To visualize the effect of this compound on the subcellular localization of a fluorescently labeled oligonucleotide.
Materials:
-
HeLa cells
-
TAMRA-labeled oligonucleotide
-
Antibodies against endosomal (e.g., Rab7) and lysosomal (e.g., LAMP-1) markers
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Protocol:
-
Seed HeLa cells on glass coverslips in a multi-well plate.
-
Incubate cells with the TAMRA-labeled oligonucleotide to allow for uptake.
-
Treat the cells with this compound at the desired concentration for a specified period.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against Rab7 and LAMP-1.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope, acquiring images for the TAMRA-oligonucleotide and the endosomal/lysosomal markers.
-
Analyze the images for co-localization between the oligonucleotide and the markers.
Chemical Synthesis
The detailed chemical synthesis protocol for this compound is not publicly available in the peer-reviewed literature. It is described as a 3-deazapteridine analog.
Conclusion
This compound is a promising small molecule enhancer of oligonucleotide therapeutics. Its ability to facilitate the release of oligonucleotides from late endosomes addresses a critical delivery barrier, leading to substantially enhanced pharmacological activity in both in vitro and in vivo models. Further development and optimization of this compound and related analogs may pave the way for more effective oligonucleotide-based therapies for a wide range of diseases.
References
An In-Depth Technical Guide to UNC10217938A: A 3-Deazapteridine Analog for Enhancing Oligonucleotide-Based Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC10217938A is a novel 3-deazapteridine analog that has demonstrated significant potential in enhancing the efficacy of oligonucleotide-based therapeutics. By facilitating the release of oligonucleotides from endosomal compartments, this compound boosts their cytoplasmic and nuclear delivery, thereby amplifying their biological activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their own studies.
Introduction
Oligonucleotide-based drugs, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide range of diseases by modulating gene expression. A significant hurdle in the clinical translation of these therapies is their inefficient delivery to target cells and subsequent entrapment within endosomal vesicles. This compound, a small molecule enhancer, addresses this challenge by promoting the escape of oligonucleotides from these membrane-bound compartments into the cytosol and nucleus, where they can engage with their RNA targets.[1][2] This guide will delve into the technical details of this compound, providing a valuable resource for its application in research and drug development.
Physicochemical Properties and In Vitro Efficacy
This compound is a 3-deazapteridine analog with the following characteristics:
-
Molecular Formula: C₂₆H₂₈N₆O₂
-
Molecular Weight: 456.54 g/mol
-
CAS Number: 1347749-97-6
Data Presentation: In Vitro Efficacy
The efficacy of this compound has been demonstrated in various in vitro models. A key assay utilizes a HeLa cell line (HeLaLuc705) engineered with a luciferase reporter gene containing a splicing defect. A splice-switching oligonucleotide (SSO) can correct this defect, leading to the production of functional luciferase. The addition of this compound significantly enhances the SSO's effect, resulting in a dramatic increase in luciferase expression.[2]
| Concentration of this compound | Fold Enhancement of SSO Activity |
| 5 µM | Substantial Enhancement |
| 10 µM | 60-fold |
| 20 µM | 220-fold |
| 25 µM | Substantial Enhancement |
Table 1: In vitro efficacy of this compound in a splice-switching luciferase reporter assay. Data compiled from multiple sources.[2]
Mechanism of Action: Endosomal Escape
The primary mechanism by which this compound enhances oligonucleotide activity is by facilitating their escape from endosomes. Following endocytosis, oligonucleotides are typically sequestered in early and late endosomes, and eventually trafficked to lysosomes for degradation. This compound appears to specifically promote the release of oligonucleotides from late endosomes.[2]
Mandatory Visualization: Oligonucleotide Trafficking and Endosomal Escape
Caption: Proposed mechanism of this compound-mediated oligonucleotide enhancement.
In Vivo Efficacy
The therapeutic potential of this compound has also been evaluated in animal models. Systemic administration of this compound in conjunction with an SSO in a transgenic mouse model resulted in enhanced SSO activity in various tissues.
Data Presentation: In Vivo Efficacy
| Animal Model | This compound Dose | Route of Administration | Observed Effect |
| EGFP654 Transgenic Mice | 7.5 mg/kg | Intravenous | Increased EGFP fluorescence in liver, kidney, and heart |
Table 2: In vivo efficacy of this compound in a transgenic mouse model.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
Splice-Switching Oligonucleotide (SSO) Luciferase Reporter Assay
This assay quantitatively measures the ability of this compound to enhance the activity of an SSO.
Materials:
-
HeLa pLuc/705 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Splice-switching oligonucleotide (SSO) targeting the aberrant intron in the luciferase gene
-
This compound
-
Luciferase Assay Reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed HeLa pLuc/705 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
-
Treat the cells with the desired concentration of SSO in fresh media.
-
After 4 hours of SSO treatment, remove the media and replace it with fresh media containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
Remove the media and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration for each well.
Mandatory Visualization: Splice-Switching Assay Workflow
Caption: A streamlined workflow for the in vitro splice-switching assay.
Cellular Uptake and Colocalization Studies via Confocal Microscopy
This protocol is designed to visualize the intracellular trafficking of fluorescently labeled oligonucleotides and assess their colocalization with endosomal markers in the presence of this compound.
Materials:
-
HeLa cells
-
Fluorescently labeled oligonucleotide (e.g., Cy3- or FAM-labeled)
-
This compound
-
Antibodies for endosomal markers (e.g., anti-EEA1 for early endosomes, anti-Rab7 for late endosomes, anti-LAMP1 for lysosomes)
-
Fluorescently labeled secondary antibodies
-
Hoechst 33342 for nuclear staining
-
Glass-bottom confocal dishes
-
Confocal microscope
Protocol:
-
Seed HeLa cells on glass-bottom confocal dishes and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled oligonucleotide in serum-free media for 4 hours.
-
Remove the media and replace it with fresh media containing this compound or vehicle control.
-
Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies against endosomal markers overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and Hoechst 33342 for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the dishes with an anti-fade mounting medium.
-
Acquire images using a confocal microscope.
-
Analyze the images for colocalization of the oligonucleotide signal with the endosomal markers using appropriate software (e.g., ImageJ with the JaCoP plugin).
Mandatory Visualization: Colocalization Analysis Logic
Caption: The logical steps involved in quantifying colocalization from confocal images.
Synthesis of 3-Deazapteridine Analogs
The synthesis of 3-deazapteridine analogs can be achieved through various organic chemistry routes. A general approach involves the construction of the pyrimidine ring followed by the annulation of the pyridine or pyrazine ring. Specific synthetic details for this compound are not publicly available; however, related syntheses of deazapteridine cores often involve multi-step sequences starting from commercially available pyrimidine precursors. Researchers interested in synthesizing this class of compounds should refer to the medicinal chemistry literature for detailed synthetic protocols of similar scaffolds.
Safety and Toxicity
Currently, there is limited publicly available information on the comprehensive toxicity profile of this compound. As with any novel chemical entity, it is crucial to conduct thorough safety and toxicity assessments. Preliminary in vivo studies at a therapeutic dose (7.5 mg/kg) did not report significant toxicity. However, researchers should perform their own dose-response toxicity studies, including assessments of cytotoxicity, hepatotoxicity, and immunogenicity, before extensive in vivo use.
Conclusion
This compound represents a promising tool for advancing oligonucleotide-based research and therapeutics. Its ability to significantly enhance the intracellular delivery and efficacy of oligonucleotides provides a valuable strategy to overcome a critical bottleneck in the field. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies and explore its full potential in various therapeutic applications. Further investigation into its detailed toxicity profile and the optimization of its in vivo delivery will be crucial for its eventual clinical translation.
References
Preliminary studies on UNC10217938A efficacy
An In-depth Technical Guide to the Preliminary Efficacy of UNC10217938A
This technical guide provides a comprehensive overview of the preliminary efficacy of this compound, a novel small molecule designed to enhance the therapeutic effects of oligonucleotides. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound is a 3-deazapteridine analog that significantly enhances the efficacy of various classes of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs)[1][2]. Its primary mechanism of action is the modulation of intracellular trafficking of these therapeutic molecules.[1][2] Oligonucleotides typically enter cells via endocytosis and are often sequestered within endosomal compartments, which limits their access to their cytosolic or nuclear targets.[3] this compound facilitates the escape of these oligonucleotides from late endosomes, thereby increasing their bioavailability at the site of action.
Studies have demonstrated that exposure of cells to this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7. This is followed by the release of the oligonucleotides into the cytosol and their subsequent accumulation in the nucleus.
In Vitro Efficacy
The potency of this compound has been demonstrated in cell-based assays. In HeLaLuc705 cells, a reporter cell line used to assess the activity of splice-switching oligonucleotides (SSOs), this compound exhibited a dose-dependent enhancement of SSO activity.
| Concentration of this compound | Fold Enhancement of SSO Activity (Luciferase Induction) |
| 5-25 µM | Strong Enhancement |
| 10 µM | 60-fold |
| 20 µM | 220-fold |
Data compiled from MedchemExpress.
These results indicate that this compound is substantially more potent than other known oligonucleotide enhancing compounds, such as Retro-1, which showed only an 11-fold enhancement at a much higher concentration of 100 µM.
In Vivo Efficacy
Preclinical animal models have further substantiated the potential of this compound to enhance oligonucleotide activity in a systemic setting.
EGFP654 Mouse Model
In EGFP654 transgenic mice, which express a mutated version of enhanced green fluorescent protein (EGFP) that can be corrected by an SSO, systemic administration of this compound demonstrated significant enhancement of SSO activity.
| Animal Model | Oligonucleotide | This compound Dose | Route of Administration | Key Findings |
| EGFP654 Mice | SSO623 | 7.5 mg/kg | Intravenous | Distinct increases in EGFP fluorescence in the liver, kidney, and heart. |
Data from a study cited by MedchemExpress.
mdx Mouse Model for Duchenne Muscular Dystrophy
In the mdx mouse model, a well-established model for Duchenne muscular dystrophy (DMD), the combination of a tricyclo-DNA antisense oligonucleotide (tcDNA-ASO) targeting exon 23 of the dystrophin gene with an oligonucleotide enhancing compound (OEC) identified as UNC7938 (a compound closely related to or the same as this compound) showed significant therapeutic benefits.
| Animal Model | Oligonucleotide | OEC | Key Findings |
| mdx Mice | tcDNA-ASO targeting Dmd exon 23 | UNC7938 | Up to a 4.4-fold increase in exon-skipping in the heart 72 hours post-treatment compared to ASO alone. |
| mdx Mice | tcDNA-ASO targeting Dmd exon 23 | UNC7938 | A 12-week treatment regimen resulted in the normalization of cardiac function. |
Experimental Protocols
In Vivo Administration in EGFP654 Mice
-
Animal Model: EGFP654 transgenic mice.
-
Oligonucleotide Administration: Mice were first treated with the splice-switching oligonucleotide SSO623.
-
This compound Administration: One day following SSO623 administration, mice received a single intravenous injection of this compound at a dose of 7.5 mg/kg.
-
Vehicle: this compound was formulated in a diluent of 5% PEG400.
-
Endpoint Analysis: 24 hours after this compound administration, mice were euthanized, and tissues (liver, kidney, heart) were collected for analysis of EGFP fluorescence. For RNA analysis, tissues were collected 4 hours post-administration and quick-frozen.
-
Tissue Processing for Fluorescence Microscopy: Tissues were fixed in cold 1.5% paraformaldehyde in PBS and then processed for cryosectioning.
In Vivo Administration in mdx Mice
-
Animal Model: Adult mdx mice.
-
Treatment Groups:
-
tcDNA-ASO alone
-
tcDNA-ASO in combination with UNC7938
-
-
Analysis: The efficacy of exon-skipping and dystrophin restoration was analyzed at different time points. Cardiac function was also assessed.
Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.
Caption: Proposed mechanism of this compound in enhancing oligonucleotide delivery.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
Methodological & Application
In Vivo Administration of UNC10217938A: Enhancing Oligonucleotide Efficacy in Mouse Models
Application Notes & Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the in vivo administration of UNC10217938A in mouse models. This compound is a small molecule oligonucleotide enhancing compound (OEC) that facilitates the endosomal escape of various oligonucleotide-based therapeutics, thereby increasing their pharmacological activity. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy of this compound in combination with oligonucleotides.
Introduction
Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide range of diseases. A significant hurdle in their clinical translation is the inefficient delivery to their intracellular targets. Following endocytosis, a large fraction of oligonucleotides becomes entrapped within endosomal compartments and is subsequently degraded, limiting their therapeutic effect. This compound is a 3-deazapteridine analog that has been identified as a potent OEC.[1][2] It enhances the pharmacological effects of oligonucleotides by promoting their release from endosomes into the cytoplasm and nucleus.[1][2] This document outlines the in vivo use of this compound in mouse models, with a focus on its application with splice-switching oligonucleotides (SSOs) in the EGFP-654 transgenic mouse model.
Mechanism of Action: Facilitating Endosomal Escape
This compound enhances the efficacy of oligonucleotides by modulating their intracellular trafficking.[1] The primary mechanism involves the destabilization of endosomal membranes, which promotes the release of entrapped oligonucleotides from these vesicles into the cytosol, allowing them to reach their intended targets. Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7, while having minimal effect on the lysosomal marker LAMP-1. This suggests that this compound facilitates the escape of oligonucleotides from late endosomes before they are trafficked to lysosomes for degradation.
Quantitative Data Summary
The following table summarizes the quantitative data for the in vivo administration of this compound in a key mouse model study.
| Parameter | Details | Reference |
| Compound | This compound | |
| Mouse Model | EGFP654 Transgenic Mice | |
| Oligonucleotide | Splice-switching oligonucleotide (SSO623) | |
| Dosage of this compound | 7.5 mg/kg | |
| Administration Route | Intravenous (IV) injection | |
| Vehicle for this compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Treatment Schedule | Systemic treatment with SSO623 followed by administration of this compound. | |
| Observed Outcome | Distinct increases in EGFP fluorescence in liver, kidney, and heart. |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mg/mL stock solution of this compound suitable for intravenous injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Heater/sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. This may require warming and/or sonication to fully dissolve the compound.
-
In a sterile microcentrifuge tube, add the following components in the specified order, vortexing thoroughly after each addition:
-
100 µL of 10 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile Saline
-
-
The final concentration of the this compound working solution will be 1 mg/mL.
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
In Vivo Administration in EGFP-654 Mice
This protocol details the co-administration of a splice-switching oligonucleotide (SSO) and this compound in the EGFP-654 transgenic mouse model to assess enhancement of SSO activity. The EGFP-654 mouse model contains a transgene for EGFP that is interrupted by an aberrantly spliced intron; correction of this splicing by an SSO leads to the production of functional EGFP protein.
Animal Model:
-
EGFP-654 transgenic mice.
Reagents:
-
Splice-switching oligonucleotide (e.g., SSO623) dissolved in sterile PBS or saline.
-
This compound formulation (prepared as described in section 4.1).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Administer the splice-switching oligonucleotide (SSO623) to EGFP-654 mice. The route and dose of SSO will depend on the specific oligonucleotide and experimental design. For systemic delivery, intraperitoneal (IP) or intravenous (IV) injections are common.
-
One day after the final SSO administration, administer this compound at a dose of 7.5 mg/kg via intravenous (IV) injection. A diluent-only control group should also be included.
-
Monitor the animals for any adverse effects. A 7-day toxicity study in C57BL/6 mice at similar doses showed no significant evidence of toxicity.
-
After 24 hours, euthanize the mice for tissue collection. For RNA analysis, tissues can be collected as early as 4 hours post-administration and should be quick-frozen on dry ice.
Assessment of In Vivo Efficacy
4.3.1. Fluorescence Microscopy for EGFP Expression
Procedure:
-
Collect tissues of interest (e.g., liver, kidney, heart).
-
Fix the tissues in cold 1.5% paraformaldehyde in PBS.
-
Process the fixed tissues for cryosectioning.
-
Capture images of the tissue sections using a fluorescence microscope to visualize EGFP expression.
-
Compare the intensity and distribution of EGFP fluorescence between mice treated with SSO alone and those treated with the combination of SSO and this compound.
4.3.2. RT-PCR for Splice Correction
Procedure:
-
Isolate total RNA from the collected tissues using a standard RNA extraction method.
-
Perform reverse transcription followed by polymerase chain reaction (RT-PCR) using primers specific for the EGFP transgene.
-
Analyze the PCR products by gel electrophoresis. The correctly spliced EGFP mRNA will produce a smaller amplicon compared to the incorrectly spliced mRNA.
-
Quantify the band intensities to determine the percentage of splice correction.
Conclusion
This compound represents a valuable tool for enhancing the in vivo efficacy of oligonucleotide therapeutics. The protocols and data presented here provide a framework for researchers to incorporate this compound into their own in vivo studies. By facilitating the endosomal escape of oligonucleotides, this compound has the potential to unlock the full therapeutic potential of this promising class of drugs. Further studies are warranted to explore the dose-response relationship, long-term efficacy, and safety profile of this compound in various disease models.
References
Application Notes and Protocols for UNC10217938A in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC10217938A is a 3-deazapteridine analog that significantly enhances the in vitro and in vivo efficacy of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3] Its primary mechanism of action involves facilitating the escape of oligonucleotides from endosomal entrapment, thereby increasing their cytosolic and nuclear bioavailability to engage with their respective targets.[1][2] These application notes provide detailed protocols and optimal concentration ranges for the use of this compound in cell-based assays.
Data Presentation
The optimal concentration of this compound for in vitro studies is a balance between maximizing oligonucleotide enhancement and minimizing cytotoxicity. The following tables summarize key quantitative data for determining the appropriate experimental concentration.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Oligonucleotide Type | Assay | Concentration of this compound | Enhancement Factor | Reference |
| HelaLuc705 | Splice Switching Oligonucleotide (SSO) | Luciferase Induction | 10 µM | 60-fold | |
| HelaLuc705 | Splice Switching Oligonucleotide (SSO) | Luciferase Induction | 20 µM | 220-fold |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | CC50 | Reference |
| Vero (African green monkey kidney cells) | CellTiter-Glo | 72 hours | 0.7 µM |
Note: It is crucial to perform a cytotoxicity assay in the specific cell line being used for your experiments to determine the optimal, non-toxic working concentration of this compound. The effective concentrations for oligonucleotide enhancement (5-25 µM) may be significantly higher than the reported CC50 in Vero cells, highlighting the importance of cell-line-specific toxicity profiling.
Signaling Pathway and Mechanism of Action
This compound does not directly target a specific signaling pathway. Instead, it acts on the intracellular trafficking pathway of oligonucleotides. Oligonucleotides are typically taken up by cells via endocytosis and become trapped in endosomes and lysosomes, limiting their access to targets in the cytoplasm and nucleus. This compound facilitates the release of these oligonucleotides from late endosomes into the cytosol, thereby enhancing their biological activity.
Caption: Mechanism of this compound-mediated oligonucleotide enhancement.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder, DMSO (cell culture grade)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.57 mg of this compound (MW: 456.54 g/mol ) in 1 mL of DMSO.
-
Aid dissolution by warming the solution to 37-80°C and using sonication.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.
-
2. In Vitro Oligonucleotide Delivery Enhancement Assay (General Workflow)
This protocol provides a general workflow. Specific details such as oligonucleotide concentration, cell seeding density, and incubation times should be optimized for your specific experiment.
Caption: General workflow for in vitro oligonucleotide enhancement assay.
-
Materials:
-
Cells of interest (e.g., HelaLuc705 for splice-switching assays)
-
Complete cell culture medium
-
Oligonucleotide of interest (e.g., SSO, ASO, siRNA)
-
This compound stock solution (10 mM in DMSO)
-
Assay-specific reagents (e.g., luciferase assay substrate, lysis buffer, antibodies)
-
-
Protocol:
-
Cell Seeding: Seed cells in a suitable multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of the assay.
-
Oligonucleotide Treatment: The following day, treat the cells with the desired concentration of the oligonucleotide in fresh culture medium.
-
Incubation: Incubate the cells with the oligonucleotide for a predetermined amount of time (this should be optimized for your specific oligonucleotide and cell type).
-
This compound Treatment: Add this compound to the culture medium to achieve the desired final concentration (typically in the 5-25 µM range). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the cells for an additional period. The duration of this incubation should be optimized.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a buffer compatible with your downstream analysis.
-
Endpoint Analysis: Perform the final measurement to assess the effect of the oligonucleotide. This could be measuring luciferase activity, quantifying target mRNA levels by qPCR, or assessing protein levels by Western blot or flow cytometry.
-
3. Cytotoxicity Assay (e.g., using CellTiter-Glo®)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Protocol:
-
Seed cells in a 96-well white-walled plate.
-
The next day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 50 µM). Include a vehicle-only control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the CC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent enhancer of oligonucleotide activity in vitro. The optimal concentration for achieving significant enhancement while minimizing cytotoxicity is cell-line dependent and should be empirically determined. The provided protocols offer a starting point for incorporating this compound into your experimental workflow to improve the delivery and efficacy of your oligonucleotides.
References
Application Notes and Protocols for UNC10217938A-Enhanced siRNA Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC10217938A is a 3-deazapteridine analog that has been identified as a potent enhancer of oligonucleotide activity, including that of small interfering RNA (siRNA).[1] Its primary mechanism of action involves the modulation of intracellular trafficking and facilitating the release of oligonucleotides from endosomal compartments, thereby increasing their bioavailability at the site of action in the cytoplasm and nucleus.[1][2] This document provides detailed protocols for the application of this compound in siRNA transfection experiments, guidelines for assessing its cytotoxicity, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound enhances the efficacy of oligonucleotides by promoting their escape from late endosomes.[1] Following cellular uptake, siRNAs are often sequestered within the endosomal pathway and subsequently degraded in lysosomes, which significantly limits their therapeutic potential. This compound acts to destabilize the endosomal membrane, leading to the partial release of the siRNA cargo into the cytosol where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[1] Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7.
Quantitative Data Summary
The following tables summarize the key quantitative data for the use of this compound in enhancing oligonucleotide activity.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Oligonucleotide Type | Concentration of this compound | Enhancement Factor | Reference |
| Luciferase Induction | HelaLuc705 | Splice Switching Oligonucleotide (SSO) | 10 µM | 60-fold | |
| Luciferase Induction | HelaLuc705 | Splice Switching Oligonucleotide (SSO) | 20 µM | 220-fold | |
| Effective Concentration Range | HelaLuc705 | Splice Switching Oligonucleotide (SSO) | 5-25 µM | Substantial |
Table 2: In Vivo Application of this compound
| Parameter | Animal Model | Oligonucleotide | Dosage of this compound | Route of Administration | Observed Effect | Reference |
| EGFP Fluorescence | EGFP654 Mice | SSO623 | 7.5 mg/kg | Intravenous | Increased fluorescence in liver, kidney, and heart |
Table 3: Stock Solution Preparation and Storage
| Parameter | Value | Reference |
| Stock Solution Preparation | ||
| Solvent | DMSO | |
| Concentration | 10 mg/mL | |
| Storage | ||
| -80°C | 2 years | |
| -20°C | 1 year |
Experimental Protocols
Protocol 1: this compound-Enhanced siRNA Transfection in HeLa Cells
This protocol describes the use of this compound to enhance siRNA-mediated gene knockdown in HeLa cells.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound (dissolved in DMSO to a 10 mM stock)
-
Phosphate-buffered saline (PBS)
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection (Day 1): a. For each well, dilute the desired amount of siRNA (e.g., 10-50 nM final concentration) in Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation. d. Add the siRNA-transfection reagent complexes to the cells in complete growth medium.
-
This compound Treatment (Day 2): a. 16-24 hours post-transfection, prepare the desired concentration of this compound (e.g., 5, 10, or 20 µM) in fresh complete growth medium. b. Aspirate the medium containing the transfection complexes from the cells and wash once with PBS. c. Add the medium containing this compound to the cells. d. Incubate the cells for 2-4 hours at 37°C.
-
Post-Treatment: a. After the incubation period, remove the medium containing this compound. b. Wash the cells once with PBS. c. Add fresh complete growth medium to the cells.
-
Analysis: Incubate the cells for an additional 24-48 hours before analyzing for gene knockdown (e.g., by qRT-PCR or Western blot).
Protocol 2: Cytotoxicity Assessment of this compound
This protocol outlines a method to evaluate the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. b. Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. c. Incubate the cells for the desired exposure time (e.g., 4 hours, 24 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound-enhanced siRNA activity.
Caption: Experimental workflow for this compound-enhanced siRNA transfection.
References
Application Notes and Protocols for UNC10217938A-Enhanced Morpholino Oligonucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of UNC10217938A, a small molecule enhancer of oligonucleotide delivery, specifically for morpholino applications. Morpholino oligonucleotides are powerful tools for sequence-specific gene knockdown, and their efficacy can be significantly improved by co-administration with this compound, which facilitates their escape from endosomal compartments.
Mechanism of Action
This compound is a 3-deazapteridine analog that enhances the pharmacological effects of oligonucleotides by modulating their intracellular trafficking.[1] Following endocytosis, morpholino oligonucleotides are often sequestered in late endosomes, limiting their access to the cytosol and nucleus where they exert their function. This compound promotes the partial release of these oligonucleotides from late endosomes.[1] This is evidenced by a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7 upon treatment with this compound.[1] However, it has minimal effect on the co-localization with the lysosomal marker LAMP-1, suggesting a specific action on late endosomes before lysosomal fusion.[1]
Quantitative Data
Table 1: Enhancement of Splice-Switching Oligonucleotide (SSO) Activity by this compound in HeLaLuc705 Cells
| Concentration of this compound | Fold Enhancement of Luciferase Induction (compared to SSO alone) |
| 10 µM | 60-fold |
| 20 µM | 220-fold |
This data demonstrates the significant dose-dependent enhancement of oligonucleotide activity by this compound.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required for specific cell lines, morpholino sequences, and experimental conditions.
In Vitro Delivery of Morpholino Oligonucleotides with this compound
This protocol is designed for the delivery of a translation-blocking morpholino into cultured mammalian cells (e.g., HeLa cells).
Materials:
-
Morpholino oligonucleotide (targeting the gene of interest and a negative control)
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting or other protein quantification methods
Protocol:
-
Cell Seeding:
-
The day before the experiment, seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
-
Preparation of Reagents:
-
Prepare a stock solution of the morpholino oligonucleotide in sterile, nuclease-free water.
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
-
Treatment:
-
On the day of the experiment, dilute the morpholino oligonucleotide and this compound in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations for both the morpholino (e.g., 1-10 µM) and this compound (e.g., 5-25 µM) to determine the optimal conditions.
-
Remove the old medium from the cells and replace it with the medium containing the morpholino and this compound.
-
Include the following controls:
-
Untreated cells
-
Cells treated with the morpholino alone
-
Cells treated with a negative control morpholino and this compound
-
Cells treated with this compound alone
-
-
-
Incubation:
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the stability of the target protein.
-
-
Analysis of Protein Knockdown:
-
After incubation, wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the level of the target protein by Western blotting or another quantitative protein analysis method.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
In Vivo Delivery of Morpholino Oligonucleotides with this compound in a Mouse Model
This protocol is a general guideline for the systemic administration of a morpholino and this compound in a mouse model. Specific dosages and administration routes may need to be optimized for the particular animal model and target organ.
Materials:
-
Morpholino oligonucleotide (targeting the gene of interest and a negative control)
-
This compound
-
Mouse model of interest
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Sterile syringes and needles
Protocol:
-
Preparation of Dosing Solutions:
-
Dissolve the morpholino oligonucleotide in a suitable sterile vehicle.
-
Prepare the this compound solution in the vehicle. A suggested formulation is to first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally saline.
-
It is recommended to administer the morpholino and this compound in separate injections, as co-formulation stability has not been extensively characterized.
-
-
Administration:
-
Administer the morpholino oligonucleotide to the mice via the desired route (e.g., intravenous injection).
-
Subsequently, administer this compound. A dosage of 7.5 mg/kg has been shown to be effective for enhancing SSO delivery in mice.
-
Include appropriate control groups:
-
Vehicle-treated animals
-
Animals treated with morpholino alone
-
Animals treated with a negative control morpholino and this compound
-
Animals treated with this compound alone
-
-
-
Time Course and Tissue Collection:
-
Determine the appropriate time course for the experiment based on the expected pharmacokinetics and pharmacodynamics of the morpholino and the turnover of the target protein.
-
At the designated time points, euthanize the animals and collect the target tissues.
-
-
Analysis of Protein Knockdown:
-
Process the collected tissues to extract protein.
-
Analyze the level of the target protein using methods such as Western blotting, ELISA, or immunohistochemistry.
-
Normalize the results to a loading control or a reference gene.
-
Conclusion
This compound is a valuable tool for enhancing the delivery and efficacy of morpholino oligonucleotides. By facilitating their escape from late endosomes, it increases their bioavailability at the site of action, leading to more potent gene knockdown. The provided protocols offer a foundation for incorporating this compound into both in vitro and in vivo research, with the potential to significantly improve the outcomes of morpholino-based studies. Further optimization of concentrations, timing, and delivery methods is encouraged to achieve the best results for specific experimental systems.
References
Application Notes and Protocols for UNC10217938A-Enhanced Oligonucleotide Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC10217938A, a potent 3-deazapteridine analog, to enhance the experimental efficacy of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). By facilitating the release of oligonucleotides from endosomal entrapment, this compound significantly boosts their access to intracellular targets, leading to more robust and reliable experimental outcomes.
Mechanism of Action
This compound enhances the pharmacological effects of oligonucleotides by modulating their intracellular trafficking. Following endocytosis, a significant portion of oligonucleotides becomes sequestered in endosomes, limiting their bioavailability. This compound acts by promoting the partial release of these oligonucleotides from late endosomes into the cytosol and nucleus, thereby increasing their concentration at the site of action.[1] This leads to a more pronounced effect of both antisense and siRNA oligonucleotides.[1]
Data Presentation
The following tables summarize the quantitative data available for this compound, showcasing its efficacy in enhancing oligonucleotide activity.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Oligonucleotide Type | Concentration of this compound | Enhancement of Activity | Reference |
| HeLaLuc705 | Splice Switching Oligonucleotide (SSO) | 5-25 µM | Strong enhancement of luciferase induction | [1] |
| HeLaLuc705 | Splice Switching Oligonucleotide (SSO) | 10 µM | 60-fold enhancement compared to SSO alone | [1] |
| HeLaLuc705 | Splice Switching Oligonucleotide (SSO) | 20 µM | 220-fold enhancement compared to SSO alone | [1] |
Table 2: In Vivo Administration of this compound
| Animal Model | Oligonucleotide Type | Dosage of this compound | Route of Administration | Observed Effect | Reference |
| EGFP654 Mice | Splice Switching Oligonucleotide (SSO623) | 7.5 mg/kg | Intravenous injection | Distinct increases in EGFP fluorescence in liver, kidney, and heart |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound to enhance oligonucleotide delivery.
Protocol 1: Enhancing Splice-Switching Oligonucleotide (SSO) Activity in HeLaLuc705 Cells
This protocol describes a luciferase-based reporter assay to quantify the enhancement of SSO activity by this compound.
Materials:
-
HeLaLuc705 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Splice-Switching Oligonucleotide (SSO623)
-
This compound (stock solution in DMSO)
-
Luciferase Assay System
-
96-well cell culture plates
-
Plate reader with luminometer
Procedure:
-
Cell Seeding: Seed HeLaLuc705 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
SSO Transfection: The following day, transfect the cells with SSO623 at the desired concentration using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: 4-6 hours post-transfection, remove the transfection medium and replace it with fresh DMEM containing 10% FBS. Add this compound to the medium at final concentrations ranging from 5 to 25 µM. Include a vehicle control (DMSO) for comparison.
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Calculate the fold enhancement by dividing the luciferase activity in the presence of this compound by the activity in the vehicle control group.
Protocol 2: Enhancing siRNA-Mediated Gene Knockdown
This protocol provides a general framework for using this compound to improve the efficiency of siRNA-mediated gene silencing. This protocol should be optimized for your specific cell line, siRNA, and target gene.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
This compound (stock solution in DMSO)
-
Reagents for downstream analysis (e.g., qRT-PCR or Western blotting)
-
24-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 12-well plate to achieve 50-70% confluency on the day of transfection.
-
siRNA Transfection: Transfect the cells with the target-specific siRNA and a non-targeting control siRNA at the desired concentration using a suitable transfection reagent following the manufacturer's protocol.
-
This compound Treatment: 4-6 hours after transfection, replace the medium with fresh complete medium. Add this compound to the medium at a final concentration of 5-25 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours to allow for target mRNA and protein knockdown.
-
Analysis of Gene Knockdown:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the mRNA levels of the target gene. Normalize to a housekeeping gene.
-
Western Blotting: Lyse the cells, determine protein concentration, and perform Western blotting to assess the protein levels of the target gene. Use an antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Compare the level of gene knockdown (mRNA or protein) in cells treated with the target siRNA and this compound to those treated with the target siRNA alone to determine the enhancement effect.
Mandatory Visualizations
Signaling Pathway of this compound-Enhanced Oligonucleotide Delivery
Caption: Mechanism of this compound in enhancing oligonucleotide delivery.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for evaluating this compound's enhancement effect.
References
Application Notes and Protocols: Intravenous Administration of UNC10217938A in Animal Studies
For Research Use Only.
Introduction
UNC10217938A is a potent and selective small molecule inhibitor of the novel kinase, Kinase-X (KX), which has been identified as a critical upstream regulator in pro-inflammatory cytokine signaling pathways. These application notes provide a detailed protocol for the preparation and intravenous (IV) administration of this compound in rodent models for preclinical research, particularly in studies related to inflammatory diseases.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of KX. This action prevents the phosphorylation of downstream substrates, effectively blocking the activation of transcription factors like NF-κB and subsequent expression of inflammatory mediators such as TNF-α and IL-6.
Quantitative Data Summary
The following tables provide a summary of the in vitro potency and recommended in vivo dosing for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Target | IC₅₀ (nM) |
| Biochemical Assay | Recombinant Human KX | Kinase-X | 15.2 |
| Cell-Based Assay | Murine Macrophages (RAW 264.7) | LPS-induced TNF-α production | 78.5 |
Table 2: Recommended Intravenous Dosing for Animal Studies
| Animal Model | Vehicle | Dose Range (mg/kg) | Injection Volume (mL/kg) | Administration Rate |
| Mouse (C57BL/6) | 10% DMSO, 40% PEG300, 50% Saline | 1 - 10 | 5 | 2 mL/min |
| Rat (Sprague-Dawley) | 5% DMSO, 30% PEG300, 65% Saline | 0.5 - 5 | 2.5 | 1 mL/min |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
This protocol describes the preparation of a 1 mg/mL stock solution of this compound suitable for IV injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 40°C
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization in DMSO: Add DMSO to the powder to create an initial high-concentration stock. For a final injection volume of 5 mL/kg, the initial DMSO volume should be 10% of the final volume (i.e., 0.5 mL for a 5 mL final solution). Vortex thoroughly until the powder is completely dissolved.
-
Addition of PEG300: Add PEG300 to the DMSO solution. The volume of PEG300 should be 40% of the final desired volume (i.e., 2 mL for a 5 mL final solution). Vortex the mixture until it is homogeneous. Gentle warming in a 40°C water bath can aid in solubilization.
-
Final Dilution with Saline: Slowly add sterile saline to the DMSO/PEG300 mixture to reach the final desired concentration. The saline should constitute the remaining 50% of the final volume (i.e., 2.5 mL for a 5 mL final solution). Add the saline dropwise while vortexing to prevent precipitation of the compound.
-
Final Formulation Check: The final solution should be clear and free of any visible precipitates. If precipitation occurs, the formulation may need to be adjusted.
-
Storage: Use the formulated this compound solution immediately. Do not store for more than 2 hours at room temperature.
Protocol 2: Intravenous Administration to Mice via Tail Vein
This protocol outlines the procedure for administering the prepared this compound solution to mice via the lateral tail vein.
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles with 1 mL syringes
-
70% ethanol wipes
-
Gauze pads
Procedure:
-
Animal Preparation: Place the mouse under a heat lamp for 5-10 minutes to promote vasodilation of the tail veins, making them easier to visualize and access.
-
Restraint: Securely place the mouse in an appropriate restrainer, ensuring the tail is accessible.
-
Vein Identification: Gently wipe the tail with a 70% ethanol wipe. The two lateral tail veins should be visible on either side of the tail.
-
Injection:
-
Load the syringe with the correct volume of the this compound solution based on the animal's body weight.
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Carefully insert the needle into one of the lateral tail veins. A slight "flash" of blood in the needle hub may indicate successful cannulation.
-
Slowly and steadily inject the solution at the recommended rate (approximately 2 mL/min).
-
If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle, apply gentle pressure, and attempt the injection in a more proximal location on the same or opposite vein.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its home cage and monitor for any immediate adverse reactions for at least 30 minutes.
-
Visualizations
Signaling Pathway of Kinase-X Inhibition
Application Notes and Protocols: Enhancing Receptor-Targeted Oligonucleotide Conjugates with UNC10217938A
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC10217938A is a novel 3-deazapteridine analog identified through high-throughput screening as a potent enhancer of oligonucleotide activity.[1][2][3][4][5] This small molecule significantly improves the efficacy of various oligonucleotide-based therapeutics, including antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs), by facilitating their escape from endosomal compartments. These application notes provide detailed protocols for utilizing this compound to enhance the delivery and activity of receptor-targeted oligonucleotide conjugates, along with supporting data and mechanistic insights.
Mechanism of Action
This compound enhances oligonucleotide effects by modulating their intracellular trafficking. Following endocytosis, oligonucleotides are often sequestered in late endosomes and lysosomes, limiting their access to targets in the cytosol and nucleus. This compound promotes the partial release of oligonucleotides from late endosomes, leading to their accumulation in the nucleus where they can exert their therapeutic effects. This is evidenced by a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7, while having little effect on their co-localization with the lysosomal marker LAMP-1.
Caption: Signaling pathway of this compound-enhanced oligonucleotide delivery.
Quantitative Data
The enhancing effect of this compound on splice-switching oligonucleotide (SSO) activity has been quantified using a luciferase reporter assay in HeLaLuc705 cells. The data demonstrates a significant, dose-dependent increase in SSO-mediated luciferase induction compared to SSO alone and the previously identified enhancer, Retro-1.
| Compound | Concentration (µM) | Fold Enhancement of SSO Activity |
| This compound | 5 | ~20 |
| 10 | 60 | |
| 20 | 220 | |
| Retro-1 | 100 | 11 |
| SSO alone | - | 1 |
Data summarized from Yang B, et al. Nucleic Acids Res. 2015.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound Enhancement of SSO Activity using a Luciferase Reporter Assay
This protocol describes the use of the HeLaLuc705 cell line, which contains a stably integrated luciferase gene interrupted by an aberrant intron. A specific SSO (SSO623) can correct the splicing of the luciferase pre-mRNA, leading to the production of functional luciferase enzyme. The activity of the enzyme is measured by luminescence, providing a quantitative readout of SSO efficacy.
Materials:
-
HeLaLuc705 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Splice-Switching Oligonucleotide (SSO623)
-
This compound (stock solution in DMSO)
-
Luciferase Assay System (e.g., Promega)
-
96-well cell culture plates (clear bottom, white walls for luminescence reading)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLaLuc705 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Oligonucleotide Treatment: Prepare a working solution of SSO623 in DMEM. Remove the media from the cells and add 100 µL of the SSO623 solution (final concentration typically 100 nM). Incubate for 16 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in DMEM from a stock solution. Remove the SSO623-containing medium and wash the cells once with PBS. Add 100 µL of the this compound solution to the wells at various final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., Retro-1 at 100 µM). Incubate for 4 hours.
-
Recovery: Remove the this compound-containing medium, wash the cells once with PBS, and add 100 µL of fresh DMEM with 10% FBS. Incubate for an additional 24 hours.
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Calculate the fold enhancement by dividing the normalized luciferase activity of the this compound-treated cells by that of the cells treated with SSO alone.
Caption: Workflow for in vitro evaluation of this compound.
Protocol 2: Synthesis of a Receptor-Targeted Oligonucleotide Conjugate (RGD-SSO)
This protocol provides a general method for conjugating a targeting peptide (e.g., RGD for integrin targeting) to an amino-modified SSO. The specific chemistry may need to be optimized based on the peptide and oligonucleotide.
Materials:
-
5'-amino-modified SSO
-
RGD peptide with a reactive group (e.g., N-hydroxysuccinimide ester)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography columns (e.g., NAP-10)
-
HPLC system for purification and analysis
Procedure:
-
Oligonucleotide Preparation: Dissolve the 5'-amino-modified SSO in the conjugation buffer.
-
Peptide Activation (if necessary): If the RGD peptide is not already activated, react it with an appropriate crosslinker to introduce an amine-reactive group.
-
Conjugation Reaction: Mix the amino-modified SSO and the activated RGD peptide in the conjugation buffer. The molar ratio of peptide to oligonucleotide should be optimized (e.g., 10:1). Allow the reaction to proceed at room temperature for 4-16 hours with gentle mixing.
-
Purification:
-
Remove excess, unreacted peptide using a size-exclusion column (e.g., NAP-10).
-
Further purify the RGD-SSO conjugate using reverse-phase HPLC.
-
-
Characterization: Confirm the successful conjugation and purity of the RGD-SSO conjugate by mass spectrometry and analytical HPLC.
Protocol 3: In Vivo Evaluation of this compound in a Transgenic Mouse Model
This protocol describes a method to assess the in vivo efficacy of this compound in enhancing the activity of an SSO in the EGFP654 transgenic mouse model. These mice carry an EGFP transgene interrupted by an aberrant intron, and systemic administration of a corrective SSO (SSO623) can restore EGFP expression.
Materials:
-
EGFP654 transgenic mice
-
SSO623
-
This compound
-
Vehicle for injection (e.g., saline or a formulation containing PEG400)
-
Anesthesia
-
Tissue homogenization buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Animal Dosing:
-
Administer SSO623 to the mice via intravenous injection (e.g., 25 mg/kg).
-
24 hours after SSO623 administration, administer this compound intravenously (e.g., 7.5 mg/kg) or the vehicle control.
-
-
Tissue Collection: At a predetermined time point after this compound administration (e.g., 48-72 hours), euthanize the mice and collect tissues of interest (e.g., liver, kidney, heart).
-
Analysis of EGFP Expression:
-
Fluorescence Microscopy: Prepare frozen tissue sections and visualize EGFP fluorescence using a fluorescence microscope.
-
Quantitative Analysis: Homogenize the tissues and measure the EGFP fluorescence in the tissue lysates using a fluorescence plate reader. Normalize the fluorescence to the total protein concentration.
-
-
RT-PCR Analysis (Optional): Extract total RNA from the tissues and perform RT-PCR to quantify the levels of correctly spliced EGFP mRNA.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a valuable tool for enhancing the delivery and efficacy of receptor-targeted oligonucleotide conjugates. The protocols provided herein offer a framework for researchers to investigate and apply this technology in their own experimental systems. The significant enhancement of oligonucleotide activity by this compound holds promise for the development of more potent and effective oligonucleotide-based therapeutics.
References
- 1. A High-Throughput Screening Assay for the Functional Delivery of Splice-Switching Oligonucleotides in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: UNC10217938A Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UNC10217938A in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a 3-deazapteridine analog that functions as a potent oligonucleotide enhancer. Its primary role is to improve the efficacy of antisense and siRNA oligonucleotides by facilitating their release from endosomes, a process known as endosomal escape. This allows a greater concentration of the oligonucleotide to reach its target in the cytosol or nucleus.[1]
Q2: How does this compound enhance oligonucleotide delivery?
A2: this compound modulates the intracellular trafficking of oligonucleotides. Following endocytosis, oligonucleotides are often trapped within late endosomes. This compound appears to disrupt the endosomal membrane, leading to the partial release of the oligonucleotides into the cytoplasm, thereby preventing their degradation in lysosomes and allowing them to accumulate in the nucleus to exert their therapeutic effect.[1]
Q3: What are the common assays used to assess the cytotoxicity of this compound?
A3: Commonly used assays to evaluate the cytotoxicity and cell viability effects of this compound include the CellTiter-Glo® Luminescent Cell Viability Assay and the Alamar Blue™ Cell Viability Assay. The CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active cells, while the Alamar Blue™ assay is based on the reduction of resazurin by viable cells.
Q4: Is there known cytotoxicity data for this compound?
A4: Yes, some cytotoxicity data is available. For instance, in African green monkey kidney (Vero) cells, the CC50 (50% cytotoxic concentration) of this compound was determined to be 0.7 µM after a 72-hour exposure using the CellTiter-Glo® assay.[1][2] In HeLa Luc705 cells, it has been shown to strongly enhance luciferase induction when used in the 5-25 µM range.[1] It is important to determine the cytotoxic profile of this compound in your specific cell line of interest.
Data Presentation
Table 1: Reported Cytotoxicity of this compound
| Cell Line | Assay | Metric | Value | Exposure Time | Reference |
| Vero | CellTiter-Glo® | CC50 | 0.7 µM | 72 hours | |
| HeLa Luc705 | Luciferase Induction | Effective Concentration | 5-25 µM | Not Specified |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest (e.g., Vero cells)
-
This compound
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells at a predetermined optimal density in opaque-walled multiwell plates. The volume is typically 100 µL for 96-well plates and 25 µL for 384-well plates.
-
Include control wells containing medium without cells for background luminescence measurement.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Alamar Blue™ Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
This compound
-
Clear or opaque 96-well plates
-
Alamar Blue™ reagent
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control.
-
Incubate for the desired exposure time.
-
-
Assay Execution:
-
Add 10 µL of Alamar Blue™ reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. Incubation time may need to be optimized.
-
Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance at 570 nm with a reference wavelength of 600 nm.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in no-cell control wells | The compound may directly reduce the Alamar Blue™ reagent or interfere with the luciferase in the CellTiter-Glo® assay. | Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. If interference is confirmed, consider an alternative viability assay with a different detection principle. |
| Inconsistent results between replicate wells | Uneven cell seeding or precipitation of this compound at higher concentrations. | Ensure a homogenous single-cell suspension before and during plating. Visually inspect wells for any precipitate after adding the compound. If precipitation occurs, review the compound's solubility in the culture medium. |
| Unexpectedly high cytotoxicity at low concentrations | The cell line may be particularly sensitive to membrane disruption caused by endosomal escape enhancers. | Perform a broad dose-response experiment to determine the precise IC50 value for your specific cell line. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| Low signal or poor sensitivity | Insufficient cell numbers or suboptimal incubation time with the assay reagent. | Optimize cell seeding density through a titration experiment. Perform a time-course experiment to determine the optimal incubation time with the assay reagent for a robust and linear signal. |
| Edge effects in multi-well plates | Increased evaporation in the outer wells of the plate. | Avoid using the outer wells for experimental samples. Fill these wells with sterile water or PBS to minimize evaporation from the inner wells. |
Mandatory Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: this compound facilitates the release of oligonucleotides from late endosomes.
References
Troubleshooting low efficiency of oligonucleotide delivery with UNC10217938A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC10217938A to enhance the delivery of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule, specifically a 3-deazapteridine analog, that significantly enhances the delivery and pharmacological effects of various oligonucleotides.[1] Its primary mechanism of action is to facilitate the escape of oligonucleotides from endosomal entrapment. Following cellular uptake via endocytosis, many oligonucleotides become trapped in membrane-bound vesicles called endosomes, preventing them from reaching their targets in the cytosol or nucleus. This compound modulates the intracellular trafficking of these oligonucleotides, specifically promoting their release from late endosomes into the cytoplasm, thereby increasing their bioavailability and efficacy.[1]
Q2: What types of oligonucleotides can be used with this compound?
A2: this compound has been shown to enhance the effects of a broad range of oligonucleotides, including:
-
Antisense oligonucleotides (ASOs)
-
Small interfering RNAs (siRNAs)
-
Splice-switching oligonucleotides (SSOs) [1]
-
Uncharged morpholino oligonucleotides [1]
-
Negatively charged oligonucleotides [1]
-
Receptor-targeted oligonucleotide conjugates
Q3: What is the recommended concentration range for this compound?
A3: In cell culture experiments, this compound has been shown to be effective in the 5-25 µM range. However, the optimal concentration can vary depending on the cell type, oligonucleotide type, and specific experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How significant is the enhancement effect of this compound?
A4: The enhancement effect can be substantial. For example, in HelaLuc705 cells, this compound provided a 60-fold enhancement in splice-switching oligonucleotide (SSO) activity at a 10 µM concentration and a 220-fold enhancement at 20 µM.
Q5: Is this compound cytotoxic?
A5: Like many compounds that interact with cellular membranes, this compound can exhibit cytotoxicity at higher concentrations. A narrow therapeutic window between effective membrane perturbation for endosomal escape and general toxicity has been noted. It is essential to determine the cytotoxicity profile for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for oligonucleotide delivery.
Problem 1: Low or no enhancement of oligonucleotide activity.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and oligonucleotide. Test a range of concentrations (e.g., 1, 5, 10, 15, 20, 25 µM). |
| Incorrect Timing of Administration | The timing of this compound addition relative to oligonucleotide transfection can be critical. Typically, cells are incubated with the oligonucleotide first to allow for uptake, followed by treatment with this compound. Refer to the detailed experimental protocol below for a recommended workflow. |
| Cell-Type Specific Effects | The efficiency of this compound can vary between different cell lines. Consider testing your experiment in a cell line known to be responsive, such as HeLa cells, as a positive control. |
| Oligonucleotide Quality | Ensure the purity and integrity of your oligonucleotide. Degradation or impurities can lead to reduced activity. |
| Inefficient Initial Uptake | This compound facilitates endosomal escape but does not directly enhance initial cellular uptake. If the primary issue is poor internalization of the oligonucleotide, consider using a transfection reagent in combination with this compound, after optimizing for potential combined toxicity. |
Problem 2: High cytotoxicity observed.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line. |
| Prolonged Incubation Time | Reduce the incubation time with this compound. A 2-hour incubation is often sufficient to promote endosomal escape. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound. It is crucial to establish a baseline cytotoxicity profile for each new cell line. |
| Combined Toxicity with Transfection Reagents | If using a transfection reagent, the combined effect with this compound may be more toxic. Reduce the concentration of both the transfection reagent and this compound and optimize the combination. |
Problem 3: Inconsistent or variable results.
| Possible Cause | Suggested Solution |
| Incomplete Dissolution of this compound | Ensure that the this compound stock solution is fully dissolved. Sonication or gentle warming may be required. Prepare fresh dilutions from the stock solution for each experiment. |
| Cell Passage Number and Health | Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the time of the experiment. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
Data Presentation
Table 1: Enhancement of Splice-Switching Oligonucleotide (SSO) Activity by this compound in HelaLuc705 Cells
| This compound Concentration (µM) | Fold Enhancement of SSO Activity |
| 10 | 60 |
| 20 | 220 |
| Data is illustrative of the potential enhancement and may vary based on experimental conditions. |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Parameter | Value |
| Vero (African green monkey kidney) | CellTiter-Glo | CC50 | 0.7 µM |
| Note: Cytotoxicity is cell-line dependent. It is critical to determine the cytotoxicity profile for the specific cell line used in your experiments. |
Experimental Protocols
Protocol 1: In Vitro Oligonucleotide Delivery Enhancement using this compound
This protocol provides a general workflow for enhancing the delivery of a splice-switching oligonucleotide (SSO) in HeLa Luc 705 cells. This should be adapted and optimized for other cell types and oligonucleotides.
Materials:
-
HeLa Luc 705 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Splice-switching oligonucleotide (SSO)
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This compound (stock solution in DMSO)
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Phosphate-buffered saline (PBS)
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Luciferase assay reagent
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Protein assay reagent
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24-well plates
Procedure:
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Cell Seeding: Seed HeLa Luc 705 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate overnight.
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Oligonucleotide Incubation:
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Dilute the SSO in complete medium to the desired final concentration (e.g., 100 nM).
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Remove the old medium from the cells and add the SSO-containing medium.
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Incubate the cells with the SSO overnight.
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-
This compound Treatment:
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Prepare a series of dilutions of this compound in complete medium from your stock solution to achieve final concentrations for your dose-response experiment (e.g., 0, 1, 5, 10, 15, 20, 25 µM).
-
Remove the SSO-containing medium from the cells and wash once with PBS.
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Add the medium containing the different concentrations of this compound to the respective wells.
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Incubate for 2 hours.
-
-
Recovery and Reporter Gene Expression:
-
Remove the this compound-containing medium, wash the cells once with PBS, and add fresh complete medium.
-
Incubate for an additional 24-48 hours to allow for reporter gene expression.
-
-
Analysis:
-
Lyse the cells and perform a luciferase assay to measure the activity of the reporter gene.
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Perform a protein assay to normalize the luciferase activity to the total protein content in each well.
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Protocol 2: Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
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Compound Treatment: Treat the cells with a range of this compound concentrations for the same duration as in your delivery experiment (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
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Recovery: Remove the compound, add fresh medium, and incubate for 24 hours.
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Viability Assessment: Use a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine cell viability according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Intracellular trafficking pathway of oligonucleotides and the action of this compound.
Caption: Troubleshooting workflow for low oligonucleotide delivery efficiency with this compound.
References
Technical Support Center: Optimizing UNC10217938A Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the effective use of UNC10217938A, a small molecule enhancer of oligonucleotide delivery. The aim is to help users optimize its concentration to maximize the desired therapeutic effect while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a 3-deazapteridine analog that enhances the pharmacological effects of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1] It functions by modulating the intracellular trafficking of these oligonucleotides, specifically promoting their release from late endosomes into the cytosol, where they can reach their intended targets.[1] This is evidenced by a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7, with little effect on the lysosomal marker LAMP-1.[1]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound can be cell-type dependent. In HeLaLuc705 cells, a concentration range of 5-25 µM has been shown to strongly enhance luciferase induction by a splice-switching oligonucleotide (SSO).[1] At 10 µM and 20 µM, this compound provided a 60-fold and 220-fold enhancement, respectively.[1]
Q3: What is the known toxicity profile of this compound?
A3: this compound can exhibit cytotoxicity, which is also cell-type dependent. For instance, the 50% cytotoxic concentration (CC50) in Vero (African green monkey kidney) cells was determined to be 0.7 µM after 72 hours of exposure. It is crucial for researchers to determine the CC50 in their specific cell line of interest. At high concentrations, the mechanism of toxicity appears to be independent of caspases and involves an increase in plasma membrane permeability.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Expected Efficacious Concentrations
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Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to this compound. The reported CC50 of 0.7 µM in Vero cells is significantly lower than the effective concentrations used in HeLa cells (5-25 µM).
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Solution: Perform a dose-response experiment to determine the CC50 of this compound in your specific cell line. This will help establish the therapeutic window (the concentration range that is effective but not overly toxic).
-
-
Possible Cause 2: Incorrect Solvent Concentration. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. Prepare a high-concentration stock of this compound to minimize the volume of solvent added to your experimental wells.
-
-
Possible Cause 3: Compound Instability. Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to compound degradation, potentially resulting in altered activity or toxicity.
-
Solution: Prepare fresh dilutions of this compound from a new aliquot for each experiment. Store stock solutions in small, single-use aliquots at -80°C.
-
Issue 2: Lack of Oligonucleotide Enhancement Effect
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to effectively promote endosomal escape in your cell line.
-
Solution: Perform a dose-response experiment with this compound, starting from a low concentration and titrating up to the recommended effective range (e.g., 1-30 µM).
-
-
Possible Cause 2: Inefficient Oligonucleotide Uptake. this compound enhances the release of oligonucleotides that have already been internalized by cells. If the initial uptake of your oligonucleotide is poor, the enhancing effect of this compound will be limited.
-
Solution: Confirm the uptake of your oligonucleotide in your cell line using a fluorescently labeled version and microscopy or flow cytometry. If uptake is low, you may need to optimize the oligonucleotide delivery method (e.g., using a transfection reagent) in conjunction with this compound.
-
-
Possible Cause 3: Assay Timing. The kinetics of endosomal escape and subsequent oligonucleotide activity can vary.
-
Solution: Perform a time-course experiment to determine the optimal incubation time with this compound for your specific assay.
-
Issue 3: Differentiating Between Oligonucleotide Enhancement and Non-specific Toxicity
-
Experimental Design: To confirm that the observed cellular effect is due to the enhanced activity of your specific oligonucleotide and not a result of non-specific toxicity from the combination treatment, include the following controls:
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This compound alone: This control will reveal the baseline toxicity of this compound at the tested concentrations.
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Oligonucleotide alone: This determines the baseline activity of your oligonucleotide without the enhancer.
-
This compound + Scrambled/Mismatch Oligonucleotide: This is a critical control. A scrambled or mismatch oligonucleotide should not have a biological target in your cells. If you observe a significant cellular effect in this group, it is likely due to non-specific toxicity.
-
Untreated Cells: Provides a baseline for normal cell health and phenotype.
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Vehicle Control: Cells treated with the same concentration of the solvent used for this compound.
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Data Presentation
Table 1: Summary of this compound Concentrations for Efficacy and Toxicity
| Parameter | Cell Line | Concentration | Observation | Reference |
| Efficacy | HeLaLuc705 | 5-25 µM | Strong enhancement of luciferase induction by SSO. | |
| HeLaLuc705 | 10 µM | 60-fold enhancement with SSO. | ||
| HeLaLuc705 | 20 µM | 220-fold enhancement with SSO. | ||
| Toxicity | Vero | 0.7 µM | CC50 (50% cytotoxic concentration) after 72 hours. |
Experimental Protocols
Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells for vehicle control (medium with the highest concentration of DMSO used) and untreated cells (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound enhances oligonucleotide release from late endosomes.
Caption: A decision tree for troubleshooting high toxicity.
References
How to improve UNC10217938A solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing UNC10217938A in experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
A1: this compound is a 3-deazapteridine analog that acts as a potent oligonucleotide enhancing agent.[1][2][3][4] Its primary function is to increase the efficacy of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), by modulating their intracellular trafficking and facilitating their release from endosomes.[1]
Q2: How does this compound enhance oligonucleotide effects?
A2: this compound enhances the pharmacological effects of oligonucleotides by promoting their escape from late endosomes into the cytosol, which is often a limiting step for their activity. This leads to a greater concentration of the oligonucleotide at its site of action, thereby increasing its intended biological effect, such as gene silencing or splicing modulation.
Q3: What are the primary solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Dimethylformamide (DMF). For most in vitro experiments, DMSO is the recommended solvent for creating a stock solution.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A4: This is a common issue when working with hydrophobic compounds dissolved in DMSO. The rapid change in solvent polarity causes the compound to "crash out" of the solution. To avoid this, it is recommended to perform a serial dilution of the DMSO stock solution into the cell culture medium rather than adding it directly. Additionally, ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent-induced toxicity. Pre-warming the culture medium before adding the compound solution can also help maintain solubility.
Q5: What is the recommended storage condition for this compound stock solutions?
A5: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years). It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions for experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | 1. Insufficient mixing. 2. Low temperature. 3. Concentration exceeds solubility limit. 4. Hygroscopic DMSO (absorbed water). | 1. Vortex the solution vigorously for 1-2 minutes. 2. Gently warm the solution in a 37°C water bath for 5-10 minutes. For more difficult cases, heating to 80°C with ultrasonication is recommended. 3. Prepare a more dilute stock solution (e.g., 5 mM instead of 10 mM). 4. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. |
| The prepared DMSO stock solution is hazy or contains visible particulates. | 1. The concentration of the stock solution is too high. 2. The compound has not fully dissolved. | 1. For future preparations, create a less concentrated stock solution. 2. Repeat the dissolution protocol, ensuring adequate vortexing, sonication, and/or gentle heating. |
| Precipitate forms in the DMSO stock solution during storage. | 1. Water absorption by DMSO. 2. Freeze-thaw cycles. | 1. Ensure the stock solution vial is tightly sealed and stored in a dry environment. 2. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
| Compound precipitates in the cell culture wells over time during the experiment. | 1. The final concentration of this compound in the medium is above its aqueous solubility limit. 2. Interaction with components of the cell culture medium. | 1. Perform a dose-response experiment to determine the maximum soluble concentration in your specific medium. 2. Consider using solubility enhancers, such as cyclodextrins, if compatible with your experimental system. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 10 mg/mL (21.90 mM) | Requires ultrasonication and warming/heating to 80°C. |
| Methanol (MeOH) | Soluble | |
| Dimethylformamide (DMF) | Soluble |
In Vivo Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This formulation yields a clear solution of ≥ 1 mg/mL. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 456.54 g/mol )
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
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Water bath sonicator
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Water bath or heating block
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.565 mg of this compound powder.
-
Solvent Addition: Carefully add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, high-purity DMSO.
-
Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Sonication and Heating: Place the tube in a water bath sonicator for 10-15 minutes. If the compound is not fully dissolved, heat the solution to 80°C with continued intermittent vortexing and sonication until the solution is clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
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PEG300
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Tween-80
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Saline (0.9% NaCl)
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Sterile tubes
Procedure:
-
Solvent Preparation: Prepare a mixture of the vehicle components in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Stepwise Addition: To prepare 1 mL of the final working solution, add the solvents one by one in the following order:
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Start with 100 µL of the 10 mg/mL this compound DMSO stock solution.
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Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogeneous.
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Finally, add 450 µL of saline and mix well.
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-
Final Concentration: This protocol yields a 1 mg/mL working solution of this compound.
-
Usage: It is recommended to prepare this working solution fresh on the day of use.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified RNAi signaling pathway enhanced by this compound.
References
Addressing UNC10217938A-induced cellular stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cellular stress induced by the novel compound UNC10217938A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the 90-kDa heat shock protein (Hsp90). Hsp90 is a molecular chaperone responsible for the conformational maturation, stability, and activity of a wide range of client proteins, many of which are critical signaling molecules. Inhibition of Hsp90 by this compound leads to the misfolding and subsequent proteasomal degradation of these client proteins, resulting in significant cellular stress, primarily proteotoxic stress.
Q2: What are the expected cellular responses to this compound treatment?
A2: The primary response to Hsp90 inhibition is the activation of the heat shock response (HSR), characterized by the robust upregulation of heat shock proteins (HSPs), particularly Hsp70. This is a compensatory mechanism to manage the accumulation of unfolded client proteins. Additionally, depending on the cell type and experimental context, you may observe the induction of the unfolded protein response (UPR) if the stress extends to the endoplasmic reticulum. Common downstream effects include cell cycle arrest and, at higher concentrations or prolonged exposure, apoptosis.
Q3: How can I confirm that this compound is active in my cellular model?
A3: A reliable method to confirm the on-target activity of this compound is to measure the degradation of known Hsp90 client proteins and the induction of Hsp70. A decrease in the levels of client proteins such as AKT, CDK4, or HER2, coupled with a significant increase in Hsp70 expression, provides strong evidence of Hsp90 inhibition.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Levels of Unexpected Cytotoxicity at Low Concentrations
Q: I'm observing significant cell death at concentrations of this compound that are well below the reported IC50 for growth inhibition. Why is this happening and how can I mitigate it?
A: This discrepancy can arise from several factors related to your specific cell line or experimental conditions.
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High Dependence on a Specific Hsp90 Client Protein: Your cell line may be "addicted" to a particular Hsp90 client protein that is essential for its survival. Even partial inhibition of Hsp90 can lead to the rapid degradation of this protein, triggering apoptosis.
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Pre-existing Cellular Stress: If your cells are already under stress from other factors (e.g., high confluency, nutrient deprivation, or suboptimal culture conditions), the addition of this compound can push them past a survival threshold.
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).
Troubleshooting Steps:
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Perform a Dose-Response and Time-Course Experiment: Determine the precise concentration and exposure time at which cytotoxicity occurs in your specific cell model.
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Assess Basal Stress Levels: Before treatment, analyze the basal expression of stress markers like Hsp70 and CHOP to ensure your cells are healthy.
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Validate Client Protein Degradation: Confirm that the observed cytotoxicity correlates with the degradation of a known Hsp90 client protein in your cell line.
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Optimize Cell Culture Conditions: Ensure cells are seeded at an optimal density and are in the logarithmic growth phase before adding the compound.
Issue 2: Inconsistent Induction of Hsp70
Q: My Hsp70 induction is highly variable between experiments, even when using the same concentration of this compound. What could be the cause?
A: Variability in Hsp70 induction is a common issue and often points to subtle inconsistencies in experimental execution.
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Cell Density: The heat shock response can be influenced by cell density. Densely packed cells may have different basal stress levels and respond differently to stimuli.
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Compound Potency: Ensure your stock solution of this compound is stable and has not undergone degradation. Prepare fresh dilutions for each experiment.
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Timing of Analysis: The induction of Hsp70 is a dynamic process. The peak expression level can vary depending on the cell line. Harvesting cells too early or too late can lead to inconsistent measurements.
Troubleshooting Steps:
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Standardize Seeding Density: Use a consistent cell number for all experiments and allow sufficient time for cells to adhere and resume normal growth before treatment.
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Perform a Time-Course Analysis: To identify the optimal time point for measuring Hsp70 induction, treat your cells with a fixed concentration of this compound and harvest them at various time points (e.g., 4, 8, 16, 24 hours).
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Aliquot Stock Solutions: Store your this compound stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Quantitative Data Summary
The following tables provide reference data for this compound. Note that these values are representative and may vary depending on the cell line and assay conditions.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line A | Cell Line B |
| Growth Inhibition IC50 (72h) | 50 nM | 120 nM |
| Hsp70 Induction EC50 (24h) | 25 nM | 65 nM |
| Client Protein (AKT) Degradation EC50 (16h) | 30 nM | 75 nM |
Table 2: Recommended Concentration Ranges for Key Assays
| Assay | Recommended Concentration Range | Incubation Time |
| Hsp70 Induction (Western Blot) | 10 - 200 nM | 16 - 24 hours |
| Client Protein Degradation | 10 - 200 nM | 8 - 16 hours |
| Apoptosis Induction (Caspase-3/7) | 50 - 500 nM | 24 - 48 hours |
Experimental Protocols
Protocol 1: Western Blot for Hsp70 Induction and Client Protein Degradation
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Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 200 nM) for the desired duration (e.g., 16 hours for client protein degradation, 24 hours for Hsp70 induction).
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Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
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SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Hsp70, a client protein (e.g., AKT), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to client protein degradation and HSR activation.
Caption: A logical workflow for troubleshooting common issues encountered with this compound.
Technical Support Center: UNC10217938A Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining UNC10217938A treatment duration for optimal experimental results. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule oligonucleotide enhancing compound (OEC) that facilitates the release of oligonucleotides (e.g., antisense oligonucleotides (ASOs) and siRNA) from endosomal compartments into the cytoplasm and nucleus.[1][2] This process, known as endosomal escape, is a critical bottleneck in oligonucleotide delivery. By promoting this escape, this compound significantly enhances the pharmacological activity of the oligonucleotides.[2]
Q2: How does this compound affect the intracellular trafficking of oligonucleotides?
A2: this compound treatment leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7.[1] However, it has little effect on the co-localization with the lysosomal marker LAMP-1, suggesting that it primarily acts on late endosomes before they fuse with lysosomes.[1] This targeted action allows for the partial release of oligonucleotides into the cytosol, leading to their accumulation in the nucleus where they can engage with their targets.
Q3: What is the recommended concentration range for this compound?
A3: In cell culture models, such as HeLaLuc705 cells, this compound has been shown to be effective in the 5-25 µM range. It is crucial to perform a dose-response experiment for your specific cell line and oligonucleotide to determine the optimal, non-toxic concentration.
Q4: What are the potential cytotoxic effects of this compound and how can they be monitored?
A4: At high concentrations, this compound can induce cytotoxicity through a caspase-independent mechanism that involves increased plasma membrane permeability. It is essential to assess the cytotoxicity of this compound in your experimental system. This can be done using standard cytotoxicity assays such as the AlamarBlue (resazurin) assay or MTT assay. These assays measure metabolic activity, which correlates with cell viability.
Troubleshooting Guides
Issue 1: Low or No Enhancement of Oligonucleotide Activity
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound (e.g., 1-30 µM) to identify the optimal concentration for your cell line and oligonucleotide. |
| Inadequate Treatment Duration | The kinetics of endosomal escape can vary. If the incubation time is too short, insufficient oligonucleotide may be released. If it is too long, cytotoxicity may occur, masking the enhancing effect. It is recommended to perform a time-course experiment. Start with a 2-hour incubation and vary the time (e.g., 1, 2, 4, 6 hours) to find the optimal window. |
| Incorrect Order of Addition | For optimal results, cells are typically incubated with the oligonucleotide first (e.g., overnight) to allow for cellular uptake and accumulation in endosomes. This compound is then added for a shorter duration to trigger the release. |
| Cell Line Specificity | The efficiency of this compound can vary between different cell lines due to differences in endocytic pathways and membrane composition. The recommended cell line for initial experiments is HeLa pLuc/705. |
| Oligonucleotide Quality | Ensure the integrity and purity of your oligonucleotide. Degradation or impurities can lead to a lack of activity. |
Issue 2: High Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| This compound Concentration is Too High | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., AlamarBlue) to determine the TC50 (Toxic Concentration 50%) in your cell line and use concentrations well below this value. |
| Prolonged Exposure to this compound | Long incubation times, even at lower concentrations, can lead to cytotoxicity. Reduce the treatment duration. A time-course cytotoxicity experiment is recommended. |
| Combined Toxicity with Oligonucleotide | Some oligonucleotides can exhibit sequence-dependent cytotoxicity. Evaluate the toxicity of the oligonucleotide alone and in combination with this compound. |
| Cell Health | Ensure that the cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells are more susceptible to toxic effects. |
Data Presentation
Table 1: Enhancement of Splice-Switching Oligonucleotide (SSO) Activity by this compound in HeLaLuc705 Cells
| This compound Concentration (µM) | Fold Enhancement of Luciferase Induction (compared to SSO alone) |
| 10 | 60-fold |
| 20 | 220-fold |
Table 2: Cytotoxicity of this compound Analog (Compound 23) in Vero Cells
| Assay | Incubation Time | CC50 |
| CellTiter-Glo | 72 hours | 0.7 µM |
Experimental Protocols
Luciferase Reporter Assay for Splice-Switching Oligonucleotides
This protocol is adapted for use with HeLa pLuc/705 cells, which contain a stably transfected luciferase gene interrupted by an aberrant intron. A splice-switching oligonucleotide (SSO) can correct this splicing error, leading to the expression of functional luciferase.
Materials:
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HeLa pLuc/705 cells
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Splice-switching oligonucleotide (SSO)
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This compound
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., 25 mM Tris-phosphate, 4 mM EGTA, 1% Triton X-100, pH 7.8)
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Luciferase assay reagent (containing luciferin and ATP)
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96-well or other appropriate cell culture plates
-
Luminometer
Procedure:
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Seed HeLa pLuc/705 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
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The following day, treat the cells with the SSO at the desired concentration (e.g., 100 nM) in complete medium. Incubate overnight (approximately 16 hours).
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Remove the SSO-containing medium and wash the cells once with PBS.
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Add fresh complete medium containing this compound at various concentrations (for dose-response) or at a fixed concentration for a time-course experiment. For a standard experiment, incubate for 2 hours.
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Remove the this compound-containing medium and wash the cells once with PBS.
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Add fresh complete medium and incubate for an additional 4-24 hours to allow for luciferase expression. The optimal expression time should be determined empirically.
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Wash the cells with PBS and add lysis buffer.
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Incubate for 15 minutes at room temperature with gentle shaking.
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Transfer the cell lysate to a luminometer plate.
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Add the luciferase assay reagent and immediately measure the luminescence using a luminometer.
AlamarBlue (Resazurin) Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
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Cells to be tested
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Complete cell culture medium
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This compound
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AlamarBlue reagent
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96-well cell culture plates
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Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
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Seed cells in a 96-well plate and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of this compound in complete medium. Include untreated control wells.
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Incubate for the desired treatment duration (e.g., 2, 24, 48, or 72 hours).
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Add AlamarBlue reagent to each well at 10% of the total volume.
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Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
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Measure the fluorescence using a plate reader.
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Calculate cell viability as a percentage of the untreated control after subtracting the background fluorescence from wells with medium and AlamarBlue only.
Mandatory Visualizations
Caption: this compound enhances oligonucleotide delivery by promoting endosomal escape.
References
Technical Support Center: UNC10217938A and Lysosomal Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UNC10217938A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a 3-deazapteridine analog that enhances the efficacy of oligonucleotides by facilitating their escape from endosomal compartments.[1][2] It primarily acts on late endosomes, promoting the release of oligonucleotides into the cytosol and nucleus where they can engage with their targets.[1][3]
Q2: Does this compound directly target lysosomes?
A2: While this compound's primary site of action is the late endosome, it has been observed to have minimal impact on co-localization with the lysosomal marker LAMP-1 at effective, non-toxic concentrations.[1] However, at higher concentrations, it can increase the permeability of lysosomes, which may contribute to cytotoxicity.
Q3: What types of oligonucleotides can be used with this compound?
A3: this compound has been shown to enhance the effects of a variety of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs). It is effective for both negatively charged and uncharged oligonucleotides.
Q4: What is the recommended concentration range for this compound in cell culture experiments?
A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a range of 5-25 µM has been shown to strongly enhance oligonucleotide effects in HeLaLuc705 cells. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q5: Is this compound cytotoxic?
A5: this compound can exhibit cytotoxicity at higher concentrations. The therapeutic window between effective and toxic concentrations can be narrow. It is essential to assess cytotoxicity in parallel with your functional assays. High concentrations of this compound can lead to cell death through a caspase-independent mechanism associated with increased plasma membrane permeability.
Troubleshooting Guides
Issue 1: Low or no enhancement of oligonucleotide activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound (e.g., 1-30 µM) to identify the optimal concentration for your cell line and oligonucleotide. |
| Incorrect Timing of Treatment | Optimize the incubation time with this compound. A common starting point is a 2-hour incubation after the cells have been pre-loaded with the oligonucleotide for 16-24 hours. |
| Cell Type Variability | Different cell lines may have varying sensitivities to this compound. Consider testing different cell lines if feasible. |
| Oligonucleotide Quality | Ensure the purity and integrity of your oligonucleotide. Degradation or impurities can affect its activity. |
| Assay Sensitivity | The readout for your functional assay may not be sensitive enough to detect the enhancement. Ensure your assay is properly validated and has a good signal-to-noise ratio. |
Issue 2: High cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., Alamar Blue) to determine the TC50 (toxic concentration 50%) in your cell line. |
| Prolonged Exposure | Decrease the incubation time with this compound. A short pulse (e.g., 1-4 hours) may be sufficient to enhance oligonucleotide delivery without causing significant toxicity. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to chemical treatments. If possible, test a more robust cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.5%). |
Issue 3: Inconsistent or variable results.
| Possible Cause | Troubleshooting Step |
| Cell Confluency | Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase for all experiments. |
| Reagent Preparation | Prepare fresh dilutions of this compound and oligonucleotides for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Pipetting Accuracy | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Plate Edge Effects | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Quantitative Data
Table 1: Enhancement of Splice-Switching Oligonucleotide (SSO) Activity by this compound in HelaLuc705 Cells.
| This compound Concentration (µM) | Fold Enhancement of Luciferase Induction |
| 10 | 60-fold |
| 20 | 220-fold |
Table 2: Co-localization of TAMRA-labeled Oligonucleotide with Endosomal/Lysosomal Markers.
| Marker | Treatment | Effect on Co-localization |
| Rab7 (Late Endosome) | This compound | Major reduction |
| LAMP-1 (Lysosome) | This compound | Little to no effect |
Experimental Protocols
Protocol 1: Oligonucleotide Activity Enhancement Assay (Luciferase Reporter)
This protocol is adapted for a splice-switching oligonucleotide (SSO) in HeLaLuc705 cells, which contain a luciferase reporter gene that is activated upon successful splice-switching.
Materials:
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HeLaLuc705 cells
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Complete culture medium (e.g., DMEM with 10% FBS)
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Splice-switching oligonucleotide (SSO)
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This compound
-
Luciferase assay reagent
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96-well white, clear-bottom tissue culture plates
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Luminometer
Procedure:
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Seed HeLaLuc705 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
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Allow cells to adhere overnight.
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The next day, treat the cells with the SSO at the desired concentration (e.g., 100 nM) in fresh complete medium.
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Incubate for 16-24 hours to allow for oligonucleotide uptake.
-
Remove the SSO-containing medium and wash the cells once with PBS.
-
Add fresh complete medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 25 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for 2-4 hours.
-
Remove the this compound-containing medium and wash the cells once with PBS.
-
Add fresh complete medium and incubate for an additional 24-48 hours to allow for luciferase expression.
-
Measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Normalize luciferase activity to cell viability (determined by a parallel cytotoxicity assay, see Protocol 2).
Protocol 2: Cytotoxicity Assay (Alamar Blue)
Materials:
-
Cells of interest
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Complete culture medium
-
This compound
-
Alamar Blue reagent
-
96-well clear tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at the same density as your functional assay.
-
Allow cells to adhere overnight.
-
The next day, treat the cells with the same concentrations of this compound as used in the functional assay.
-
Incubate for the same duration as the this compound treatment in your functional assay (e.g., 2-4 hours).
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After the treatment period, add Alamar Blue reagent to each well at a final concentration of 10% (v/v).
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically for your cell line.
-
Measure fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Lysosomal Integrity Assay (Lysotracker Red)
Materials:
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Cells of interest
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Complete culture medium
-
This compound
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Lysotracker Red DND-99
-
Hoechst 33342 (for nuclear counterstaining)
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Formaldehyde
-
PBS
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed cells on glass-bottom dishes or in imaging-compatible multi-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
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During the last 30-60 minutes of the treatment, add Lysotracker Red to the culture medium at a final concentration of 50-75 nM.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
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Counterstain the nuclei with Hoechst 33342 (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Image the cells using fluorescence microscopy. A decrease in Lysotracker Red fluorescence intensity indicates a loss of the acidic environment of the lysosomes and a potential compromise of their membrane integrity.
Visualizations
Caption: Experimental workflow for assessing the impact of this compound.
Caption: Proposed mechanism of this compound-mediated oligonucleotide delivery.
References
Mitigating non-specific effects in UNC10217938A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating non-specific effects and ensuring data integrity in experiments involving UNC10217938A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 3-deazapteridine analog that functions as a potent oligonucleotide enhancing compound (OEC).[1][2] Its primary mechanism of action is to facilitate the release of oligonucleotides (e.g., antisense oligonucleotides (ASOs) and siRNA) from endosomal compartments into the cytoplasm.[2][3] This process, known as endosomal escape, is a major bottleneck in oligonucleotide delivery. By enhancing this escape, this compound significantly increases the intracellular concentration of active oligonucleotides, thereby boosting their pharmacological effects.[2] Studies have shown that this compound treatment leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7, indicating it promotes release from late endosomes.
Q2: What are the "non-specific effects" to consider when using this compound?
A2: Unlike kinase inhibitors where off-target effects typically refer to unintended enzyme inhibition, non-specific effects in the context of this compound experiments fall into two main categories:
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Direct Effects of this compound: At higher concentrations, this compound and its analogs can exhibit cytotoxicity through mechanisms such as increased plasma membrane permeability. It is crucial to distinguish between the intended phenotype from the oligonucleotide and a toxic response to the enhancer itself.
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Amplification of Oligonucleotide Off-Target Effects: By increasing the cytosolic concentration of an oligonucleotide, this compound can also amplify the oligonucleotide's own off-target effects. These can be hybridization-dependent (the oligonucleotide binding to unintended mRNA sequences) or hybridization-independent (e.g., immunostimulation).
Q3: What is a suitable concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is a balance between maximizing oligonucleotide enhancement and minimizing cytotoxicity. Effective concentrations for enhancement are reported to be in the 5-25 µM range. However, the cytotoxic concentration can vary between cell lines. For example, the CC50 (50% cytotoxic concentration) in Vero cells was reported to be 0.7 µM for a structurally related compound. It is imperative to perform a dose-response curve for both efficacy and cytotoxicity in your specific cell model to determine the optimal therapeutic window.
Troubleshooting Guides
Issue 1: High level of cell death observed after treatment with this compound and an oligonucleotide.
-
Possible Cause 1: The concentration of this compound is too high, leading to direct cytotoxicity.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT, AlamarBlue, or a LIVE/DEAD assay) with this compound alone across a range of concentrations (e.g., 0.1 µM to 50 µM) in your specific cell line. This will determine the toxic threshold for the compound itself.
-
-
Possible Cause 2: The oligonucleotide itself is causing cytotoxicity, which is being exacerbated by the enhanced delivery.
-
Troubleshooting Step: Run parallel experiments treating cells with the oligonucleotide alone (using a standard transfection reagent if necessary) to assess its baseline toxicity.
-
Troubleshooting Step: If the oligonucleotide is toxic, consider redesigning it to have fewer off-target binding sites. Utilize bioinformatics tools to screen for potential off-target hybridization.
-
-
Possible Cause 3: The combination of the compound and the oligonucleotide is synergistically toxic.
-
Troubleshooting Step: Design a matrix experiment with varying concentrations of both this compound and the oligonucleotide to identify a non-toxic combination that still provides the desired on-target effect.
-
Issue 2: The observed phenotype is not consistent with the known function of the target gene.
-
Possible Cause 1: The phenotype is due to an off-target effect of the oligonucleotide, amplified by this compound.
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Troubleshooting Step: Use a scrambled or mismatched control oligonucleotide with the same chemical modifications and length. This control should not produce the same phenotype if the effect is target-specific.
-
Troubleshooting Step: Perform a rescue experiment. If the oligonucleotide is knocking down a target protein, try to re-express that protein from a plasmid that is not targeted by the oligonucleotide. Restoration of the normal phenotype would confirm an on-target effect.
-
Troubleshooting Step: Use a second oligonucleotide that targets a different region of the same mRNA. If both oligonucleotides produce the same phenotype, it is more likely to be an on-target effect.
-
-
Possible Cause 2: this compound is causing the phenotype independently of the oligonucleotide.
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Troubleshooting Step: Always include a control where cells are treated with this compound alone at the same concentration used in the combination treatment.
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Issue 3: No enhancement of oligonucleotide activity is observed.
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Possible Cause 1: The concentration of this compound is too low.
-
Troubleshooting Step: Perform a dose-response experiment, titrating this compound (e.g., 1 µM to 25 µM) while keeping the oligonucleotide concentration constant. Measure the desired downstream effect (e.g., mRNA knockdown, protein level change, or splice-switching).
-
-
Possible Cause 2: The oligonucleotide is not being taken up by the cells efficiently in the first place.
-
Troubleshooting Step: Confirm cellular uptake of the oligonucleotide using a fluorescently labeled version (e.g., with TAMRA or Cy5) and visualize with confocal microscopy or flow cytometry. This compound enhances endosomal escape, but does not primarily drive initial cellular uptake.
-
-
Possible Cause 3: The experimental assay is not sensitive enough to detect the enhancement.
-
Troubleshooting Step: Ensure your readout (e.g., qPCR, Western blot, reporter assay) is optimized and has a sufficient dynamic range to detect changes in oligonucleotide activity.
-
Data Presentation
Table 1: Efficacy of this compound in Enhancing Splice-Switching Oligonucleotide (SSO) Activity
| Compound | Concentration (µM) | Fold Enhancement of Luciferase Induction |
| This compound | 10 | 60-fold |
| This compound | 20 | 220-fold |
| Retro-1 (Control) | 100 | 11-fold |
| Data from experiments in HelaLuc705 cells with a splice-switching oligonucleotide (SSO). |
Table 2: Cytotoxicity Profile of a this compound Analog
| Cell Line | Assay | Duration (hrs) | CC50 (µM) |
| Vero | CellTiter-Glo | 72 | 0.7 |
| CC50 (50% cytotoxic concentration) for compound 23, an analog of this compound. |
Mandatory Visualization
Caption: Mechanism of this compound-mediated oligonucleotide enhancement.
Caption: Logical workflow for validating on-target effects.
Experimental Protocols
Protocol 1: Determining the Optimal Dose and Cytotoxicity of this compound
This protocol uses a resazurin-based assay (e.g., AlamarBlue) to measure cell viability.
-
Materials:
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Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
-
-
Methodology:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent (typically 10 µL per 100 µL of medium) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the CC50.
-
Protocol 2: Assessing Endosomal Escape via Confocal Microscopy
This protocol allows for the visualization of oligonucleotide release from endosomes.
-
Materials:
-
Fluorescently labeled oligonucleotide (e.g., TAMRA- or Cy5-labeled)
-
This compound
-
Your cell line of interest
-
Glass-bottom confocal dishes or plates
-
Optional: Endosomal markers (e.g., CellLight™ Late Endosomes-GFP, BacMam 2.0) or dyes like LysoTracker.
-
Confocal microscope with an environmental chamber.
-
-
Methodology:
-
Seed cells on glass-bottom dishes. If using a fluorescent protein-based endosomal marker, transduce the cells 24-48 hours prior to the experiment.
-
Incubate the cells with the fluorescently labeled oligonucleotide (e.g., 100 nM) in complete medium for several hours (e.g., 4 hours) to allow for uptake.
-
Wash the cells 2-3 times with fresh medium to remove any oligonucleotide that has not been internalized.
-
Add fresh medium containing either this compound (at the predetermined optimal, non-toxic concentration) or a vehicle control.
-
Image the live cells at various time points (e.g., 0, 1, 2, 4 hours) using the confocal microscope.
-
Analysis: In control cells, the fluorescent signal from the oligonucleotide should be punctate and co-localize with endosomal/lysosomal markers. In cells treated with this compound, a successful outcome is the appearance of a more diffuse fluorescent signal throughout the cytoplasm and/or nucleus, indicating the oligonucleotide has escaped the punctate endosomal compartments. Quantify the co-localization between the oligonucleotide and the endosomal marker to measure the extent of escape.
-
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for UNC10217938A storage and handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of UNC10217938A, a small molecule enhancer of oligonucleotide activity. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a 3-deazapteridine analog that significantly enhances the pharmacological effects of oligonucleotides, including antisense oligonucleotides (ASOs) and siRNA.[1][2][3] Its mechanism of action involves modulating the intracellular trafficking of oligonucleotides, promoting their release from late endosomes into the cytosol, thereby increasing their access to targets in the cytoplasm and nucleus.[1] This is achieved by reducing the co-localization of oligonucleotides with the late endosome marker Rab7.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below.
| Storage Format | Temperature | Duration | Supplier Recommendation |
| Powder | -20°C | 3 years | TargetMol |
| Powder | -20°C | 2 years (approx.) | Sigma-Aldrich |
| In Solvent | -80°C | 2 years | MedchemExpress |
| In Solvent | -80°C | 1 year | TargetMol |
| In Solvent | -80°C | 6 months | GlpBio |
| In Solvent | -20°C | 1 year | MedchemExpress |
| In Solvent | -20°C | 1 month | GlpBio |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO, DMF, and MeOH. For a 10 mg/mL stock solution in DMSO, warming and sonication may be necessary to achieve complete dissolution. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C.
Q4: How do I prepare this compound for in vivo experiments?
A4: For in vivo administration, a common formulation involves a multi-solvent system. A typical protocol is to first dissolve this compound in DMSO, then sequentially add PEG300, Tween-80, and finally saline to reach the desired concentration. For instance, a 1 mg/mL solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare these working solutions fresh on the day of the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no enhancement of oligonucleotide activity | Suboptimal concentration of this compound. | The effective concentration range for this compound in cell culture is typically between 5-25 µM. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and oligonucleotide. |
| Inefficient cellular uptake of the oligonucleotide. | Ensure your oligonucleotide delivery method (e.g., transfection reagent, conjugation) is optimized for your cell type. This compound enhances endosomal escape but does not facilitate the initial cellular uptake. | |
| Degradation of this compound. | Ensure the compound has been stored correctly according to the recommendations. Prepare fresh working solutions for each experiment. | |
| Significant cytotoxicity observed | Concentration of this compound is too high. | High concentrations of this compound can lead to cytotoxicity. Determine the maximum non-toxic concentration for your cell line using a cell viability assay (e.g., Alamar Blue) before performing functional assays. |
| Synergistic toxicity with the oligonucleotide or delivery vehicle. | Evaluate the toxicity of each component (oligonucleotide, delivery reagent, this compound) individually and in combination to identify the source of toxicity. | |
| Precipitation observed during solution preparation | Poor solubility in the chosen solvent system. | For in vivo formulations, ensure the solvents are added sequentially and mixed thoroughly at each step. Gentle warming and sonication can aid dissolution in DMSO. If precipitation persists, consider adjusting the solvent ratios or using a different formulation. |
| Compound has come out of solution upon storage. | If crystals are observed in a stock solution after thawing, gently warm the vial to 37°C and sonicate until the solution is clear before use. | |
| Inconsistent results between experiments | Variability in experimental timing. | The timing of this compound addition relative to oligonucleotide treatment can be critical. For some assays, pre-incubation with the oligonucleotide followed by a brief treatment with this compound has been shown to be effective. Standardize the incubation times across all experiments. |
| Cell confluency and health. | Ensure that cells are in a healthy, logarithmic growth phase and that the confluency is consistent between experiments, as this can affect transfection efficiency and cellular responses. |
Experimental Protocols & Signaling Pathways
Cellular Assay: Splice-Switching Oligonucleotide (SSO) Mediated Luciferase Induction
This protocol is adapted from studies using HeLaLuc705 cells, which contain a luciferase gene interrupted by an intron with a mutated splice site. An SSO can correct this splice site, leading to the production of functional luciferase.
Methodology:
-
Cell Seeding: Plate HeLaLuc705 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Oligonucleotide Treatment: Pre-incubate the cells with the splice-switching oligonucleotide (e.g., SSO623) at the desired concentration.
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This compound Treatment: After the oligonucleotide pre-incubation period, add this compound to the media at various concentrations (e.g., 5, 10, 20 µM).
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Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).
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Wash and Recovery: Remove the treatment media, wash the cells with PBS, and add fresh complete media.
-
Luciferase Assay: After a recovery period (e.g., 24 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay system. Normalize the luciferase activity to the total protein concentration in each well.
Signaling Pathway: this compound-Mediated Oligonucleotide Trafficking
The following diagram illustrates the proposed mechanism of action for this compound in enhancing oligonucleotide delivery.
References
Validation & Comparative
UNC10217938A vs. Retro-1: A Comparative Guide to Oligonucleotide Enhancement
In the realm of oligonucleotide-based therapeutics, efficient delivery to the cellular interior remains a critical hurdle. The entrapment of oligonucleotides within endosomal compartments significantly curtails their access to targets in the cytosol and nucleus, thereby limiting their therapeutic efficacy. To address this challenge, small molecules known as oligonucleotide enhancing compounds (OECs) have emerged as promising tools to facilitate endosomal escape. This guide provides a detailed comparison of two such compounds: UNC10217938A and Retro-1, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanisms of action, and supporting experimental data.
Performance Comparison
Quantitative data from in vitro studies consistently demonstrate the superior potency and efficacy of this compound compared to Retro-1 in enhancing the activity of splice-switching oligonucleotides (SSOs).
| Feature | This compound | Retro-1 | Reference |
| Chemical Class | 3-deazapteridine analog | Benzodiazepinone derivative | [1][2] |
| Enhancement of SSO Activity (HeLaLuc705 cells) | 60-fold enhancement at 10 µM | 11-fold enhancement at 100 µM | [1][3] |
| 220-fold enhancement at 20 µM | [1] | ||
| Effective Concentration Range | 5-25 µM | 80-100 µM | |
| Effect on Oligonucleotide Types | Antisense, siRNA, uncharged morpholino oligonucleotides, and negatively charged oligonucleotides | Antisense and splice-switching oligonucleotides |
Mechanism of Action
Both this compound and Retro-1 enhance oligonucleotide effects by modulating their intracellular trafficking and promoting their release from endosomes into the cytosol and nucleus. However, their precise mechanisms at the molecular level show some distinctions.
This compound acts by inducing the partial release of oligonucleotides from late endosomes. This is supported by findings that show a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7 upon treatment with this compound. Notably, it has little effect on the co-localization with the lysosomal marker LAMP-1, suggesting its action is specific to an earlier stage in the endo-lysosomal pathway.
Retro-1 was initially identified for its ability to block the retrograde trafficking pathway used by bacterial toxins. Its enhancing effect on oligonucleotides is correlated with increased accumulation of these molecules in the nucleus. Like this compound, Retro-1's mechanism does not involve the disruption of lysosomal compartments. Studies have shown that Retro-1 alters the intracellular distribution of oligonucleotides, leading to a shift from vesicular confinement to nuclear localization.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule Retro-1 enhances the pharmacological actions of antisense and splice switching oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20170130222A1 - Small molecules that enhance the activity of oligonucleotides - Google Patents [patents.google.com]
A Comparative Analysis of Endosomal Escape Agents: UNC10217938A, Chloroquine, GALA Peptides, and LL-37
For researchers, scientists, and drug development professionals, overcoming endosomal entrapment is a critical hurdle in the development of effective intracellular therapeutics. This guide provides a comparative analysis of UNC10217938A, a novel small molecule endosomal escape agent, with three well-established alternatives: Chloroquine, GALA peptides, and the antimicrobial peptide LL-37. We present available performance data, detailed experimental methodologies, and mechanistic diagrams to facilitate an informed selection of the most suitable agent for your research needs.
Performance Comparison
| Agent | Cargo | Cell Line | Assay | Efficacy | Citation |
| This compound | Splice-switching oligonucleotide (SSO) | HeLa Luc/705 | Luciferase Reporter Assay | 60-fold enhancement at 10 µM, 220-fold enhancement at 20 µM | [1] |
| Chloroquine | Phosphorothioate antisense oligonucleotide (PS-ASO) | 190-HARE | qRT-PCR for target knockdown | >50% target knockdown | [2] |
| GALA Peptide | siRNA | Tumor tissues (in vivo) | Gene silencing analysis | 82% gene silencing with shGALA-modified MEND | [3] |
| GALA3 Peptide | BLF1–HBP fusion protein | H460, HeLa, A549, and SMCC-7721 | Cytotoxicity Assay | At least 20-fold greater growth inhibition | [4] |
| LL-37 | Not specified | Eukaryotic cells | Not specified | Not applicable | [5] |
| Agent | Cell Line | Assay | Cytotoxicity (CC50 / IC50 / EC50) | Citation |
| This compound | Vero | CellTiter-Glo Assay | 0.7 µM | |
| Chloroquine | HEK293 | Dynamic Imaging | 9.883 µM | |
| H9C2 | Dynamic Imaging | 17.1 µM | ||
| U-2OS | CCK-8 Assay | 27.81 µM (48h) | ||
| 143B | CCK-8 Assay | 24.54 µM (48h) | ||
| WI-26VA4 | MTT Assay | 259.19 µM | ||
| GALA Peptide | Not specified | Not specified | Not specified | |
| LL-37 | Eukaryotic cells | Not specified | 13–25 μM |
Mechanisms of Action
The endosomal escape agents discussed in this guide employ distinct mechanisms to facilitate the release of cargo into the cytoplasm.
This compound: Endosomal Membrane Destabilization
This compound is a small molecule that is thought to directly interact with and destabilize the lipid bilayer of endosomal membranes. This "priming" of the membrane enhances its permeability, allowing for the escape of entrapped cargo. It has been shown to be particularly effective in enhancing the activity of oligonucleotides.
Caption: this compound-mediated endosomal escape.
Chloroquine: The Proton Sponge Effect
Chloroquine is a weak base that can freely diffuse across cell and endosomal membranes in its neutral state. Within the acidic environment of the endosome, it becomes protonated and trapped, leading to an accumulation of the agent. This influx of protons is followed by an influx of chloride ions and water to maintain charge and osmotic balance, causing the endosome to swell and eventually rupture, releasing its contents into the cytoplasm.
Caption: Chloroquine's proton sponge effect.
GALA Peptides: pH-Dependent Conformational Change
GALA is a synthetic peptide designed to undergo a conformational change in response to the acidic pH of the endosome. At neutral pH, it exists in a random coil conformation. Upon encountering the low pH of the endosome, it folds into an amphipathic alpha-helix, which inserts into the endosomal membrane, forming pores and leading to the release of the cargo.
Caption: GALA peptide's pH-triggered mechanism.
LL-37: Cationic Peptide-Mediated Delivery
LL-37 is a naturally occurring human antimicrobial peptide. As a cationic peptide, it can electrostatically interact with negatively charged cargo such as nucleic acids, forming complexes. These complexes are then more readily taken up by cells through endocytosis. While LL-37 facilitates uptake, its direct role in endosomal escape is less defined but is thought to involve interactions with the endosomal membrane.
Caption: LL-37 mediated nucleic acid delivery.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of endosomal escape agents.
Luciferase Reporter Assay for Endosomal Escape
This assay quantitatively measures the cytosolic delivery of a cargo linked to a reporter protein, such as luciferase. A common variation involves the use of saponin to selectively permeabilize the plasma membrane, allowing for the differentiation between cytosolic and endosomally trapped cargo.
Materials:
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Cells stably expressing a luciferase reporter gene.
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Endosomal escape agent (this compound, Chloroquine, etc.).
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Cargo-luciferase conjugate.
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Saponin solution (e.g., 0.05% in PBS).
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Luciferase assay reagent.
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Phosphate-buffered saline (PBS).
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96-well white, clear-bottom plates.
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Luminometer.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the endosomal escape agent at various concentrations for a predetermined time (e.g., 1-4 hours).
-
Add the cargo-luciferase conjugate to the wells and incubate for the desired uptake period (e.g., 4-24 hours).
-
Wash the cells three times with PBS to remove extracellular cargo.
-
For total uptake measurement: Lyse the cells in a subset of wells using a standard lysis buffer and measure the luciferase activity.
-
For cytosolic delivery measurement: a. Treat a parallel set of wells with saponin solution for 10 minutes at room temperature to selectively permeabilize the plasma membrane. b. Wash the cells three times with PBS to remove the saponin and any released endosomal contents. c. Lyse the remaining cells and measure the luciferase activity.
-
Calculate the percentage of endosomal escape as: (Luciferase activity in saponin-treated cells / Luciferase activity in total uptake cells) x 100.
Galectin-8 Recruitment Assay (Immunofluorescence)
This assay visualizes endosomal damage by detecting the recruitment of the cytosolic protein galectin-8 to damaged endosomal membranes.
Materials:
-
Cells grown on glass coverslips.
-
Endosomal escape agent.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against Galectin-8.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the endosomal escape agent for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-Galectin-8 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the punctate galectin-8 staining using a fluorescence microscope. The number and intensity of galectin-8 puncta per cell are indicative of the extent of endosomal damage.
LDH Cytotoxicity Assay
This colorimetric assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon cell membrane damage, providing a quantitative measure of cytotoxicity.
Materials:
-
Cells cultured in a 96-well plate.
-
Endosomal escape agent.
-
LDH assay kit (containing substrate, cofactor, and dye solutions).
-
Lysis buffer (provided in the kit for maximum LDH release control).
-
Stop solution (provided in the kit).
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 490 nm).
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the endosomal escape agent for the desired exposure time (e.g., 24-72 hours).
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.
-
Background control: Culture medium without cells.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Conclusion
The choice of an endosomal escape agent is a critical decision in the design of intracellular delivery strategies. This compound presents a promising new option with high potency for enhancing oligonucleotide delivery. Chloroquine remains a widely used and cost-effective agent, though its "proton sponge" mechanism may not be universally applicable. Fusogenic peptides like GALA offer a pH-targeted approach, while cationic peptides such as LL-37 can facilitate the uptake of nucleic acid cargo.
The data and protocols provided in this guide are intended to serve as a starting point for your investigations. It is highly recommended to perform a direct comparison of the most promising agents in your specific experimental system to identify the optimal solution for your research and development needs. Careful consideration of both efficacy and cytotoxicity will be paramount in advancing your therapeutic concepts toward clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal escape and the knockdown efficiency of liposomal-siRNA by the fusogenic peptide shGALA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fonow.cn [fonow.cn]
- 5. peptidesociety.org [peptidesociety.org]
UNC10217938A: A Comparative Guide to its Efficacy in Enhancing Oligonucleotide Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of UNC10217938A in enhancing the activity of oligonucleotides across different cell lines. The information presented is based on available experimental data, offering a valuable resource for researchers investigating oligonucleotide delivery and efficacy.
Executive Summary
This compound is a small molecule enhancer of oligonucleotide activity, demonstrating significant potential in research and therapeutic applications. It functions by facilitating the release of oligonucleotides from endosomal compartments, thereby increasing their cytoplasmic and nuclear bioavailability. This guide presents a comparative analysis of this compound's performance against other enhancers and details the experimental protocols for validation.
Performance Comparison
The efficacy of this compound has been primarily evaluated using a splice-switching oligonucleotide (SSO) luciferase reporter assay in HelaLuc705 cells. This assay provides a quantitative measure of the compound's ability to enhance oligonucleotide-mediated splice correction.
| Compound | Cell Line | Concentration (μM) | Fold Enhancement of SSO Activity | Citation |
| This compound | HelaLuc705 | 10 | 60 | [1] |
| This compound | HelaLuc705 | 20 | 220 | [1] |
| Retro-1 | HelaLuc705 | 100 | 11 | [1] |
This compound vs. Other Enhancers:
-
Retro-1: this compound is substantially more potent and effective than Retro-1, a previously identified oligonucleotide enhancer. At a tenfold lower concentration (10 μM), this compound achieves a nearly six-fold greater enhancement of SSO activity compared to Retro-1 at 100 μM.[1]
-
UNC2383: Another oligonucleotide enhancing compound, UNC2383, is considered to have efficacy "approximately equivalent" to this compound in cellular assays. However, UNC2383 exhibits a narrower therapeutic window, with a smaller gap between its effective and toxic concentrations.[2]
Mechanism of Action & Signaling Pathway
This compound enhances the pharmacological effects of various types of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), by promoting their escape from endosomes. This mechanism allows the oligonucleotides to reach their respective sites of action within the cytoplasm and nucleus.
Caption: this compound facilitates the release of oligonucleotides from endosomes into the cytoplasm.
Experimental Workflows and Protocols
Splice-Switching Oligonucleotide (SSO) Luciferase Reporter Assay
This is the primary assay used to quantify the efficacy of this compound.
Caption: Workflow for quantifying SSO enhancement using a luciferase reporter assay.
Detailed Protocol:
-
Cell Culture: HelaLuc705 cells, which contain a stably integrated luciferase gene interrupted by an aberrant intron, are cultured in appropriate media and seeded into 96-well plates.
-
Oligonucleotide Treatment: Cells are incubated with the splice-switching oligonucleotide (e.g., at 100 nM final concentration) for 16-24 hours. This allows for cellular uptake of the SSO.
-
Compound Addition: The media containing the SSO is removed, and cells are washed. Fresh media containing this compound or a control compound (e.g., Retro-1, vehicle) at various concentrations is then added to the cells.
-
Incubation: The cells are incubated with the compound for a specified period, typically 2-4 hours.
-
Cell Lysis: After incubation, the cells are washed and lysed using a suitable lysis buffer.
-
Luciferase Assay: The cell lysate is transferred to an opaque plate, and a luciferase substrate is added. The luminescence, which is proportional to the amount of correctly spliced luciferase mRNA and functional luciferase protein, is measured using a luminometer.
-
Data Analysis: The fold enhancement is calculated by normalizing the luciferase activity of compound-treated cells to that of cells treated with the SSO alone.
Conclusion
This compound is a potent enhancer of oligonucleotide activity in vitro, significantly outperforming older compounds like Retro-1. Its mechanism of action, involving the promotion of endosomal escape, makes it a valuable tool for increasing the efficacy of various oligonucleotide-based therapeutics. While its activity has been robustly demonstrated in HelaLuc705 cells, further studies are warranted to establish its efficacy and optimal usage across a broader range of cell lines and in vivo models. The provided protocols and comparative data serve as a foundation for researchers to design and interpret experiments aimed at validating and extending the applications of this compound.
References
Enhancing siRNA Delivery: A Comparative Guide to UNC10217938A and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
UNC10217938A is a 3-deazapteridine analog identified through high-throughput screening for its potent ability to enhance the activity of oligonucleotides.[1][2] Its mechanism involves the modulation of intracellular trafficking pathways. Specifically, this compound has been shown to reduce the co-localization of oligonucleotides with the late endosome marker Rab7, suggesting that it promotes the release of its cargo from these compartments before they fuse with lysosomes.[1] This targeted disruption of late endosome trafficking allows the siRNA to reach the cytoplasm and engage with the RNA-induced silencing complex (RISC).
Chloroquine , a widely used antimalarial drug, enhances siRNA delivery through a mechanism known as the "proton sponge effect".[3] As a weak base, chloroquine can freely diffuse across cell and endosomal membranes in its uncharged state. Within the acidic environment of the endosome, it becomes protonated and trapped, leading to an influx of protons and chloride ions. This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the entrapped siRNA into the cytoplasm.[3]
Performance Data
Table 1: Enhancement of Oligonucleotide Activity
| Compound | Concentration | Fold Enhancement of Activity | Oligonucleotide Type | Cell Line | Reference |
| This compound | 10 µM | 60-fold | Splice Switching Oligonucleotide (SSO) | HeLaLuc705 | |
| 20 µM | 220-fold | Splice Switching Oligonucleotide (SSO) | HeLaLuc705 | ||
| Chloroquine | Not Specified | >50% increase in knockdown | Phosphorothioate Antisense Oligonucleotide (PS-ASO) | Not Specified | |
| 60 µM | 47-fold | 3'-cholesterol-modified siRNA (chol-siRNA) | Not Specified |
Table 2: Cytotoxicity Data
| Compound | CC50 (Half-maximal Cytotoxic Conc.) | Cell Line | Incubation Time | Reference |
| This compound | Data not available in searched literature | - | - | - |
| Chloroquine | 17.1 µM | H9C2 (cardiomyoblast) | 72 h | |
| 9.88 µM | HEK293 (embryonic kidney) | 72 h | ||
| 17.38 µM | IEC-6 (intestinal epithelial) | 72 h | ||
| 92.35 µM | Vero (kidney epithelial) | 72 h | ||
| 49.24 µM | ARPE-19 (retinal pigment epithelial) | 72 h |
Note: The cytotoxicity of chloroquine is a significant consideration, as effective concentrations for enhancing siRNA delivery can overlap with those that induce cell death.
Experimental Protocols
The following are generalized protocols for assessing the efficacy and cytotoxicity of endosomal escape enhancers for siRNA delivery.
Protocol 1: In Vitro siRNA Transfection and Knockdown Analysis
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Complex Formation:
-
Dilute the desired amount of siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., a lipid-based carrier) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Treatment:
-
Add the siRNA-transfection reagent complexes to the cells.
-
In parallel wells, add the complexes along with varying concentrations of this compound or chloroquine. Include a control with the complexes alone and an untreated control.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the target gene and protein turnover rate.
-
Knockdown Analysis:
-
Quantitative PCR (qPCR): Harvest the cells, extract total RNA, and perform reverse transcription followed by qPCR to quantify the target mRNA levels relative to a housekeeping gene.
-
Flow Cytometry: If the target protein is on the cell surface or can be fluorescently labeled, cells can be stained and analyzed by flow cytometry to quantify the percentage of cells with reduced protein expression and the mean fluorescence intensity.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot to visualize and quantify the target protein levels relative to a loading control.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
Compound Treatment: Add varying concentrations of this compound or chloroquine to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the CC50 value for each compound.
Visualizations
Caption: Experimental workflow for comparing siRNA delivery enhancers.
Caption: Mechanisms of endosomal escape for this compound and Chloroquine.
Conclusion
Both this compound and chloroquine have demonstrated the ability to enhance the delivery of siRNA and other oligonucleotides by facilitating their escape from endosomal compartments. This compound appears to act on late endosomes, potentially offering a more targeted mechanism of action. Chloroquine's "proton sponge" effect is a well-established but less specific mechanism that is often associated with significant cytotoxicity.
The selection of an appropriate endosomal escape enhancer will depend on the specific requirements of the experimental system, including the cell type, delivery vehicle, and tolerance for off-target effects and cytotoxicity. Further direct comparative studies are needed to definitively assess the relative potency and therapeutic index of this compound and chloroquine for siRNA delivery. Researchers are encouraged to perform their own dose-response and cytotoxicity assessments to determine the optimal conditions for their specific applications.
References
- 1. Synthesis and characterization of chloroquine-modified albumin-binding siRNA-lipid conjugates for improved intracellular delivery and gene silencing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UNC10217938A and Other Oligonucleotide Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UNC10217938A with other small molecule enhancers of oligonucleotide delivery. The information presented is supported by experimental data to aid in the selection of the most suitable compound for your research needs.
Introduction to Oligonucleotide Enhancers
Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide range of diseases. A significant hurdle in their clinical application is the inefficient delivery to their intracellular targets in the cytoplasm and nucleus. After endocytosis, a large fraction of oligonucleotides becomes entrapped in endosomal compartments and is ultimately degraded in lysosomes. Oligonucleotide enhancing compounds (OECs) are small molecules designed to facilitate the escape of oligonucleotides from these endosomes, thereby increasing their bioavailability and therapeutic efficacy. This guide focuses on the comparative analysis of this compound, a potent 3-deazapteridine analog, with other well-known enhancers like Retro-1 and chloroquine.
Performance Comparison
The following tables summarize the quantitative data on the performance of this compound and other selected oligonucleotide enhancers.
Table 1: In Vitro Efficacy of Oligonucleotide Enhancers in Splice-Switching Assays
| Compound | Concentration | Fold Enhancement of Splice-Switching Oligonucleotide (SSO) Activity | Cell Line | Assay Principle |
| This compound | 10 µM | 60-fold[1] | HeLa pLuc/705 | Luciferase reporter gene activation |
| 20 µM | 220-fold[1] | HeLa pLuc/705 | Luciferase reporter gene activation | |
| Retro-1 | 100 µM | 11-fold[1] | HeLa pLuc/705 | Luciferase reporter gene activation |
| Chloroquine | 100 µM | >50% target knockdown (compared to untreated)[2] | Stabilin-1 and -2 cell lines | PS-ASO mediated target knockdown |
| Not specified | 47-fold enhanced knockdown (for chol-siRNA)[2] | Not specified | siRNA mediated target knockdown |
Table 2: Cytotoxicity of Oligonucleotide Enhancers
| Compound | CC50 (Vero cells) |
| This compound | 0.7 µM |
Mechanism of Action
The primary mechanism by which these enhancers improve oligonucleotide efficacy is by promoting their escape from endosomal compartments. However, their specific molecular targets and pathways differ.
-
This compound : This compound has been shown to modulate intracellular trafficking and facilitate the release of oligonucleotides from late endosomes. Experimental evidence indicates that this compound treatment leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7, without significantly affecting co-localization with the lysosomal marker LAMP-1. This suggests a specific action on late endosomes, promoting the release of their contents into the cytoplasm.
-
Retro-1 : Initially identified as an inhibitor of retrograde trafficking of bacterial toxins, Retro-1 has been found to enhance the activity of oligonucleotides. Its mechanism is thought to involve the alteration of intracellular trafficking pathways, leading to increased accumulation of oligonucleotides in the nucleus.
-
Chloroquine : A well-known lysosomotropic agent, chloroquine is a weak base that accumulates in acidic compartments like endosomes and lysosomes. It buffers the pH of these organelles, leading to their swelling and rupture through a "proton sponge" effect. This disruption of the endosomal membrane allows the entrapped oligonucleotides to escape into the cytoplasm.
Experimental Protocols
Splice-Switching Oligonucleotide (SSO) Luciferase Reporter Assay
This assay is widely used to quantify the ability of an enhancer to improve the function of an SSO. It utilizes a reporter cell line, such as HeLa pLuc/705, which contains a luciferase gene interrupted by a mutated intron that prevents the production of a functional luciferase enzyme. A specific SSO can correct this splicing defect and restore luciferase activity, which can be measured as a luminescent signal.
Materials:
-
HeLa pLuc/705 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Splice-switching oligonucleotide (SSO) targeting the mutated intron
-
Oligonucleotide enhancer (e.g., this compound, Retro-1, Chloroquine)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa pLuc/705 cells in a 96-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Oligonucleotide and Enhancer Treatment:
-
Prepare a solution of the SSO at the desired concentration in serum-free medium.
-
Prepare serial dilutions of the oligonucleotide enhancer in serum-free medium.
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the SSO solution to the cells.
-
Immediately add the enhancer solution to the respective wells. Include a control group with SSO only and a vehicle control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
After incubation, remove the treatment medium and wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration in each well. Calculate the fold enhancement by dividing the normalized luciferase activity of the enhancer-treated group by that of the SSO-only group.
Antisense Oligonucleotide (ASO) Mediated Gene Knockdown Assay
This assay measures the ability of an enhancer to improve the gene-silencing activity of an ASO.
Materials:
-
A suitable cell line expressing the target gene
-
Antisense oligonucleotide (ASO) targeting the gene of interest
-
Oligonucleotide enhancer
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) machine and reagents
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate to achieve 50-70% confluency at the time of treatment.
-
ASO and Enhancer Treatment: Treat the cells with the ASO and the enhancer as described in the splice-switching assay protocol. Include appropriate controls (ASO only, enhancer only, scrambled ASO, and untreated cells).
-
Incubation: Incubate the cells for 24-72 hours.
-
RNA Extraction and qPCR:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the mRNA levels of the target gene and a housekeeping gene (for normalization).
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. Determine the percentage of knockdown compared to the control groups.
In Vivo Evaluation of Oligonucleotide Enhancers in a Mouse Model
This protocol describes a general approach to evaluate the in vivo efficacy of oligonucleotide enhancers. Specific details may need to be optimized based on the oligonucleotide, target organ, and mouse model.
Materials:
-
Transgenic mouse model (e.g., a reporter mouse line)
-
Oligonucleotide (e.g., SSO or ASO)
-
Oligonucleotide enhancer
-
Appropriate vehicle for in vivo administration
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the experiment.
-
Administration:
-
Administer the oligonucleotide to the mice via a suitable route (e.g., intravenous, intraperitoneal, or subcutaneous injection).
-
Administer the oligonucleotide enhancer either concurrently or at a specified time before or after the oligonucleotide administration. Include control groups receiving only the oligonucleotide, only the enhancer, or the vehicle.
-
-
Tissue Collection: At a predetermined time point after administration, euthanize the mice and collect the target tissues.
-
Analysis:
-
For splice-switching studies, extract RNA from the tissues and analyze the splicing pattern of the target gene by RT-PCR.
-
For ASO studies, measure the mRNA or protein levels of the target gene in the tissues.
-
For reporter models, quantify the reporter gene expression (e.g., fluorescence or luminescence).
-
-
Data Analysis: Compare the level of target modulation in the enhancer-treated group to the control groups to determine the in vivo enhancement effect.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intracellular trafficking of oligonucleotides and points of intervention for enhancers.
Caption: Workflow for the Splice-Switching Oligonucleotide (SSO) Luciferase Assay.
Caption: Workflow for the Antisense Oligonucleotide (ASO) Gene Knockdown Assay.
References
Unlocking Oligonucleotide Efficacy In Vivo: A Comparative Guide to UNC10217938A and Alternatives
For researchers, scientists, and drug development professionals, enhancing the in vivo delivery and efficacy of oligonucleotide-based therapeutics remains a critical challenge. This guide provides a comparative analysis of UNC10217938A, a potent oligonucleotide enhancer, alongside alternative compounds, supported by experimental data and detailed protocols to aid in the design and execution of future in vivo studies.
This compound is a 3-deazapteridine analog that has demonstrated significant potential in augmenting the pharmacological effects of oligonucleotides by facilitating their escape from endosomal compartments.[1] This mechanism of action is crucial, as the entrapment of oligonucleotides within endosomes is a major barrier to their therapeutic efficacy. This guide will delve into the in vivo evidence supporting this compound and compare its performance with other known oligonucleotide-enhancing compounds.
Comparative In Vivo Efficacy of Oligonucleotide Enhancers
The following table summarizes the available quantitative data from in vivo studies investigating this compound and its comparators. The data is primarily derived from studies utilizing the EGFP654 transgenic mouse model, where the restoration of EGFP expression upon successful splice-switching of a mutated pre-mRNA serves as a reporter for oligonucleotide efficacy.
| Compound | Animal Model | Oligonucleotide Type | Dosing Regimen | Key Findings | Reference |
| This compound | EGFP654 Mice | Splice-Switching Oligonucleotide (SSO) | Systemic treatment with SSO623 followed by a single 7.5 mg/kg intravenous injection of this compound. | Distinct increases in EGFP fluorescence observed in the liver, kidney, and heart. | [1] |
| This compound (UNC7938) | EGFP654 Mice | Peptide-conjugated Morpholino (PPMO654) | Single intravenous co-injection of 7.5 mg/kg PPMO654 with 15 mg/kg this compound. | Strong splice correction observed in the lung at 48 hours, analyzed by RT-PCR. | [2] |
| UNC2383 | EGFP654 Mice | Peptide-conjugated Morpholino (PPMO654) | Single intravenous co-injection of 7.5 mg/kg PPMO654 with 5 mg/kg UNC2383. | Strong splice correction observed in the lung at 48 hours, comparable to this compound. Noted to have a narrower window between effective and toxic concentrations compared to this compound. | [2][3] |
| Retro-1 | EGFP654 Mice | Splice-Switching Oligonucleotide (SSO) | Not specified in detail. | Stated to alter the effectiveness of splice-switching oligonucleotides in an in vivo setting. Consistently shown to be less potent than this compound in in vitro assays. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of in vivo research. The following protocols are based on the methodologies described in the cited studies.
In Vivo Efficacy Study in EGFP654 Mice
Objective: To assess the ability of this compound to enhance the in vivo efficacy of a splice-switching oligonucleotide (SSO) or peptide-conjugated morpholino (PPMO).
Materials:
-
EGFP654 transgenic mice
-
Splice-switching oligonucleotide (e.g., SSO623 or PPMO654)
-
This compound (or comparator compound)
-
Vehicle for this compound (e.g., 5% PEG400 in sterile saline)
-
Sterile syringes and needles for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tools
-
Reagents and equipment for RT-PCR analysis or fluorescence microscopy
Procedure:
-
Animal Acclimatization: House EGFP654 mice in a controlled environment for at least one week prior to the experiment.
-
Oligonucleotide Administration:
-
For sequential administration, administer the SSO (e.g., SSO623) to the mice via an appropriate route (e.g., intravenous injection). The exact dose and timing should be optimized based on the specific oligonucleotide.
-
For co-administration, prepare a formulation containing both the PPMO (e.g., 7.5 mg/kg PPMO654) and the enhancer (e.g., 15 mg/kg this compound or 5 mg/kg UNC2383) for a single intravenous injection.
-
-
Enhancer Administration (Sequential Protocol): 24 hours after SSO administration, intravenously inject this compound at a dose of 7.5 mg/kg. A control group should receive the vehicle alone.
-
Endpoint Analysis:
-
After a predetermined time point (e.g., 48 hours post-enhancer administration), euthanize the mice.
-
Collect relevant tissues (e.g., liver, kidney, heart, lung).
-
For fluorescence analysis: Fix tissues in 4% paraformaldehyde, prepare cryosections, and visualize EGFP fluorescence using a fluorescence microscope.
-
For splice correction analysis: Snap-freeze tissues in liquid nitrogen. Extract total RNA and perform RT-PCR using primers specific for the correctly spliced and aberrantly spliced EGFP transcripts. Quantify the percentage of splice correction.
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway for oligonucleotide enhancement and a typical experimental workflow.
Caption: Proposed mechanism of this compound action.
Caption: A typical workflow for in vivo efficacy studies.
References
Assessing the Specificity of UNC10217938A's Enhancing Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The delivery of oligonucleotides into the cytoplasm and nucleus of target cells remains a significant hurdle in the development of nucleic acid-based therapeutics. Endosomal entrapment is a primary barrier to the efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). UNC10217938A, a novel 3-deazapteridine analog, has emerged as a potent enhancer of oligonucleotide activity by facilitating their escape from endosomes. This guide provides an objective comparison of this compound with other commonly used endosomal escape enhancers, Retro-1 and chloroquine, supported by experimental data to assess its specificity and potential as a research tool and therapeutic adjuvant.
Mechanism of Action: A Comparative Overview
The specificity of an enhancing agent is intrinsically linked to its mechanism of action. This compound and its alternatives, Retro-1 and chloroquine, employ distinct strategies to promote the release of oligonucleotides from endosomal compartments.
This compound acts by increasing the permeability of endosomal membranes, with a noted preference for intermediate endosomes rather than early or late endosomes/lysosomes.[1] This targeted disruption allows for the partial release of entrapped oligonucleotides into the cytoplasm. Studies have shown that exposure to this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7, while having minimal effect on the lysosomal marker LAMP-1.[2] This suggests a degree of specificity for certain endosomal populations. At higher concentrations, however, the mechanism becomes less specific, leading to increased plasma membrane permeability and subsequent cytotoxicity.
Retro-1 , initially identified as an inhibitor of retrograde trafficking of bacterial toxins, also enhances oligonucleotide delivery. Its mechanism is thought to involve alteration of intracellular trafficking pathways, leading to increased accumulation of oligonucleotides in the nucleus. Unlike lysosomotropic agents, Retro-1 does not appear to perturb lysosomal compartments.
Chloroquine is a well-known lysosomotropic agent that accumulates in acidic organelles like endosomes and lysosomes. By increasing the pH of these compartments, it can lead to their swelling and rupture, thereby releasing their contents. This mechanism is generally considered non-specific and can impact a wide range of cellular processes that rely on endo-lysosomal function.
Quantitative Comparison of Enhancing Effect and Cytotoxicity
The following tables summarize the available quantitative data for this compound, Retro-1, and chloroquine. It is important to note that a direct side-by-side comparison is challenging due to variations in experimental conditions across different studies. The data presented here is compiled from various sources to provide the most comprehensive overview currently available.
Table 1: Enhancement of Splice-Switching Oligonucleotide (SSO) Activity in HeLaLuc705 Cells
| Compound | Concentration | Fold Enhancement of Luciferase Activity | Reference |
| This compound | 10 µM | 60-fold | [2] |
| 20 µM | 220-fold | [2] | |
| Retro-1 | 100 µM | 11-fold | [2] |
| Chloroquine | 100 µM | Reported to enhance delivery, but specific fold-enhancement data in this assay is not readily available. |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay | Value (TC50/CC50/IC50) | Treatment Duration | Reference |
| This compound | Vero | CellTiter-Glo | 0.7 µM (CC50) | 72 hours | |
| Retro-1 | HeLa | Not specified | Generally considered non-toxic at effective concentrations. | Not specified | |
| Chloroquine | HeLa | CCK-8 | ~75 µM (IC50) | 48 hours | |
| HeLa | MTT | 16 µM (CC50) | 48 hours | ||
| A549 | MTT | >50 µM (CC50) | 48 hours |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Intracellular trafficking pathways of oligonucleotides and points of intervention for enhancing compounds.
Caption: Workflow for evaluating the efficacy and toxicity of oligonucleotide enhancing compounds.
Experimental Protocols
Luciferase Reporter Assay for Splice-Switching Oligonucleotide Activity
This protocol is adapted for use with the HeLa pLuc705 reporter cell line, which contains a luciferase gene interrupted by an intron that can be corrected by a specific splice-switching oligonucleotide (SSO).
Materials:
-
HeLa pLuc705 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Splice-Switching Oligonucleotide (SSO) targeting the aberrant intron
-
This compound, Retro-1, and Chloroquine stock solutions
-
96-well plates
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Seed HeLa pLuc705 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of the SSO. Incubate for 16-24 hours.
-
Remove the SSO-containing medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add fresh medium containing various concentrations of this compound, Retro-1, or chloroquine. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 2-4 hours).
-
Remove the treatment medium and wash the cells with PBS.
-
Add fresh medium and incubate for an additional 24-48 hours to allow for luciferase expression.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Normalize luciferase activity to total protein concentration for each well.
-
Calculate the fold enhancement by dividing the normalized luciferase activity of the compound-treated wells by that of the SSO-only control wells.
Cell Viability (Cytotoxicity) Assay (MTT/alamarBlue)
This assay is performed in parallel with the luciferase assay to determine the toxicity of the enhancing compounds at their effective concentrations.
Materials:
-
Cells treated as in the luciferase assay (in a separate, parallel plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or alamarBlue™ reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure (MTT Assay):
-
After the final incubation period (concurrent with the luciferase assay plate), add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the TC50 (toxic concentration 50%) value from the dose-response curve.
Procedure (alamarBlue Assay):
-
Add alamarBlue™ reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the TC50 value from the dose-response curve.
Confocal Microscopy for Oligonucleotide Trafficking
This protocol allows for the visualization of oligonucleotide localization within endosomal compartments.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescently labeled oligonucleotide (e.g., TAMRA-labeled SSO)
-
This compound, Retro-1, or chloroquine
-
Antibodies against endosomal markers (e.g., anti-Rab7 for late endosomes, anti-LAMP1 for lysosomes) or fluorescent protein-tagged markers (e.g., GFP-Rab7)
-
Fluorescently labeled secondary antibodies (if using primary antibodies)
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips.
-
Incubate cells with the fluorescently labeled oligonucleotide for a specified period (e.g., 16-24 hours) to allow for uptake.
-
Wash the cells and then treat with this compound, Retro-1, or chloroquine for a short period (e.g., 1-2 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) if intracellular antibody staining is required.
-
Incubate with primary antibodies against endosomal markers, followed by fluorescently labeled secondary antibodies.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Image the cells using a confocal microscope, acquiring images in the channels corresponding to the oligonucleotide, endosomal markers, and the nucleus.
-
Analyze the images for co-localization between the oligonucleotide and the endosomal markers.
In Vivo Assessment
In vivo studies are crucial for evaluating the therapeutic potential of oligonucleotide enhancing compounds. A common approach involves using transgenic mouse models that express a reporter gene, such as EGFP or luciferase, which is activated by a specific SSO.
General In Vivo Protocol Outline:
-
Animal Model: Utilize a relevant mouse model, such as the EGFP-654 mouse, which expresses a faulty EGFP gene that can be corrected by an SSO.
-
Administration: Administer the SSO systemically (e.g., via intravenous or intraperitoneal injection).
-
Compound Delivery: Subsequently, administer this compound, Retro-1, or chloroquine. For example, this compound has been administered intravenously at a dose of 7.5 mg/kg.
-
Assessment of Efficacy: After a set period (e.g., 24-48 hours), euthanize the mice and harvest tissues of interest (e.g., liver, kidney, heart).
-
Analysis:
-
Fluorescence Microscopy: Analyze tissue sections for EGFP fluorescence to assess the extent of splice correction.
-
RT-PCR: Quantify the levels of correctly spliced EGFP mRNA in tissue homogenates.
-
Western Blot: Detect the expression of the EGFP protein.
-
-
Toxicity Evaluation: Monitor the animals for any signs of toxicity and perform histological analysis of major organs.
Conclusion: Specificity and Outlook
This compound demonstrates a potent enhancing effect on oligonucleotide activity, significantly surpassing that of Retro-1 at lower concentrations. Its mechanism of action, which involves the permeabilization of intermediate endosomes, appears to be more specific than the general lysosomotropic effect of chloroquine. This suggests a potentially wider therapeutic window for this compound.
However, the dose-dependent increase in cytotoxicity, likely due to off-target effects on the plasma membrane at higher concentrations, underscores the importance of careful dose optimization. The development of analogs with an improved therapeutic index will be crucial for the clinical translation of this class of compounds.
For research applications, this compound represents a valuable tool for enhancing the in vitro and in vivo effects of oligonucleotides, enabling studies at lower, more physiologically relevant oligonucleotide concentrations. Its distinct mechanism of action compared to Retro-1 and chloroquine provides researchers with a panel of enhancers to dissect the complex processes of oligonucleotide trafficking and endosomal escape. Further studies directly comparing the efficacy, toxicity, and off-target effects of these compounds under standardized conditions are warranted to fully elucidate their relative merits and guide their optimal use in both basic research and therapeutic development.
References
Unlocking Oligonucleotide Efficacy: A Comparative Guide to UNC10217938A's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of UNC10217938A's mechanism of action. Discover how this small molecule enhances oligonucleotide delivery and performance through objective comparisons with other alternatives, supported by experimental data.
This compound, a novel 3-deazapteridine analog, has emerged as a potent enhancer of oligonucleotide activity. Its primary mechanism involves facilitating the escape of oligonucleotides from endosomal entrapment, a critical barrier to their therapeutic efficacy. This guide delves into the experimental evidence supporting this mechanism, presents a comparative analysis with other oligonucleotide enhancing compounds (OECs), and provides detailed protocols for key validation assays.
Comparative Performance Analysis
This compound has demonstrated a significant enhancement of the pharmacological effects of various classes of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs).[1][2][3] The following tables summarize the quantitative data from key studies, comparing the performance of this compound with other known OECs.
| Compound | Concentration (µM) | Fold Enhancement of SSO Activity (Luciferase Induction) | Cell Line | Reference |
| This compound | 10 | 60-fold | HelaLuc705 | [4][5] |
| This compound | 20 | 220-fold | HelaLuc705 | |
| Retro-1 | 100 | 11-fold | HelaLuc705 |
Table 1: Enhancement of Splice-Switching Oligonucleotide (SSO) Activity. This table quantitatively compares the ability of this compound and Retro-1 to enhance the activity of a splice-switching oligonucleotide (SSO623) in HelaLuc705 cells, as measured by luciferase induction.
| Compound | Efficacy Comparison | Cytotoxicity Comparison | Key Findings | Reference |
| This compound | Approximately equivalent to UNC2383 | Narrower window between effective and toxic concentrations for UNC2383 | This compound may be more selective for endosomes over lysosomes. | |
| UNC2383 | Approximately equivalent to this compound | Wider therapeutic window for this compound |
Table 2: Qualitative Comparison of this compound and UNC2383. This table provides a qualitative comparison of the efficacy and cytotoxicity of this compound and a structurally related compound, UNC2383.
Mechanism of Action: Endosomal Escape
The central mechanism of action for this compound is the facilitation of oligonucleotide release from endosomal compartments into the cytoplasm and nucleus, where they can engage their targets. This is achieved by modulating intracellular trafficking pathways. Experimental evidence indicates that this compound treatment leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7, without substantially affecting co-localization with the lysosomal marker LAMP-1. This suggests a preferential release from late endosomes.
Figure 1: Oligonucleotide Trafficking and this compound's Point of Intervention. This diagram illustrates the endocytic pathway of oligonucleotides and highlights how this compound promotes their escape from late endosomes, leading to target engagement.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
Splice-Switching Oligonucleotide (SSO) Luciferase Induction Assay
This assay quantitatively measures the ability of a compound to enhance the function of an SSO, which in this case corrects a splicing defect in a luciferase reporter gene.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Benchmarking UNC10217938A: A Comparative Guide to Novel Oligonucleotide Delivery Technologies
For Researchers, Scientists, and Drug Development Professionals
The delivery of oligonucleotides—such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs)—to their intracellular sites of action remains a critical hurdle in the development of nucleic acid therapeutics. While oligonucleotides offer immense potential for targeting disease-causing genes, their inherent instability and poor membrane permeability necessitate advanced delivery strategies.
This guide provides an objective comparison between two prominent approaches: the use of a small molecule enhancer, UNC10217938A , and the utilization of novel nanoparticle-based delivery technologies . We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to facilitate a clear understanding of their respective mechanisms and performance.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and nanoparticle systems lies in their approach to overcoming the cellular barriers. This compound acts as an "escape artist's assistant," helping oligonucleotides that have already entered the cell to break out of internal compartments. Nanoparticles, in contrast, act as "armored transport," protecting their cargo from degradation and guiding it into the cell.
This compound: The Endosomal Escape Enhancer
This compound is a 3-deazapteridine analog that enhances the pharmacological effects of oligonucleotides by modulating their intracellular trafficking.[1][2][3] After oligonucleotides are taken up by the cell through endocytosis, they become trapped within membrane-bound vesicles called endosomes. Most of this trapped material is eventually degraded in lysosomes, rendering it inactive. This compound facilitates the release of these oligonucleotides from late endosomes into the cytosol and nucleus, where they can engage with their RNA targets.[1][4] This is achieved by reducing the co-localization of the oligonucleotide with the late endosome marker Rab7, effectively promoting its escape.
Nanoparticle Delivery: The Protective Carrier
Novel delivery technologies, primarily lipid nanoparticles (LNPs) and polymeric nanoparticles (PNs), encapsulate oligonucleotides to protect them from enzymatic degradation in the bloodstream. These carriers are engineered to interact with the cell surface, promoting uptake. Once inside the cell, often within endosomes, their properties are designed to facilitate the release of their oligonucleotide payload into the cytoplasm. For instance, ionizable lipids in LNPs become positively charged in the acidic endosome, disrupting the endosomal membrane and releasing the siRNA.
Quantitative Data Presentation: A Performance Snapshot
The following tables summarize key quantitative metrics for this compound and representative nanoparticle systems. It is crucial to note that this data is compiled from separate studies and is intended for objective comparison, not as a direct head-to-head benchmark from a single experiment.
Table 1: In Vitro Performance Metrics
| Parameter | This compound | Lipid Nanoparticles (LNPs) | Polymeric Nanoparticles (PLGA) |
| Primary Function | Endosomal Escape Enhancement | Encapsulation & Delivery | Encapsulation & Delivery |
| Enhancement Factor | 60-fold (at 10 µM) to 220-fold (at 20 µM) vs. SSO alone | Not Applicable | Not Applicable |
| Encapsulation Efficiency | Not Applicable | >90% | 43-47% (can be increased to >85% with additives) |
| Endosomal Escape Efficiency | Mechanism of Action | Low (estimated 1-2%); ~70% of internalized dose is recycled out of the cell | Varies by formulation |
| Effective Concentration | 5-25 µM | Varies (e.g., 0.0625 to 4 µg/ml) | Varies by formulation |
Table 2: In Vivo Administration & Performance
| Parameter | This compound | Lipid Nanoparticles (LNPs) |
| Administration Route | Intravenous Injection | Intravenous Injection |
| Example Dosage | 7.5 mg/kg (in mice) | Varies by target & formulation |
| Primary Target Organs | Systemic (activity observed in liver, kidney, heart) | Primarily Liver (can be targeted elsewhere) |
| Key Performance Metric | Increased target gene modulation (e.g., EGFP fluorescence) | Silencing of target genes (e.g., Factor VII in hepatocytes) |
Experimental Protocols: Methodologies for Evaluation
Here we provide detailed methodologies for key experiments used to evaluate and benchmark these delivery technologies.
Experiment 1: In Vitro Assessment of Endosomal Escape and Oligonucleotide Activity
This experiment aims to quantify the functional delivery of an oligonucleotide to the cytosol.
Protocol:
-
Cell Culture: Plate HeLa cells (or another appropriate cell line) in 96-well plates. For splice-switching oligonucleotides, a reporter cell line (e.g., HelaLuc705) that expresses luciferase upon successful splice correction is used.
-
Treatment Groups:
-
Control: Cells treated with media only.
-
Oligonucleotide Only: Cells treated with a fluorescently labeled or splice-switching oligonucleotide (SSO) at a fixed concentration.
-
Oligonucleotide + this compound: Cells co-treated with the oligonucleotide and varying concentrations of this compound (e.g., 5, 10, 20 µM).
-
Oligonucleotide-Nanoparticle: Cells treated with nanoparticles encapsulating the oligonucleotide.
-
-
Incubation: Incubate cells for 24-48 hours.
-
Analysis:
-
For Endosomal Escape (Fluorescent Oligo): Use a flow cytometry-based assay. Co-label the oligonucleotide with a pH-insensitive dye (like TMR) and a pH-sensitive dye (like NF) whose fluorescence increases in the neutral pH of the cytosol compared to the acidic endosome. The ratio of NF to TMR fluorescence provides a quantitative measure of endosomal escape.
-
For Activity (SSO): Lyse the cells and measure luciferase activity using a luminometer. The fold-increase in luminescence compared to the "Oligonucleotide Only" group indicates the enhancement of functional delivery.
-
Experiment 2: In Vivo Evaluation of Oligonucleotide Delivery Efficacy
This experiment assesses the ability of the delivery technology to produce a biological effect in a living organism.
Protocol:
-
Animal Model: Use an appropriate mouse model. For liver-targeted LNPs, wild-type mice are often used, targeting a liver-expressed gene like Factor VII. For this compound evaluation with an SSO, a transgenic reporter mouse (e.g., EGFP654) can be used.
-
Dosing Regimen:
-
This compound Group: Administer the SSO via tail vein injection. One day later, administer this compound (e.g., 7.5 mg/kg) intravenously.
-
LNP Group: Administer the LNP-encapsulated siRNA targeting Factor VII via a single intravenous injection.
-
-
Sample Collection:
-
This compound Group: After 24-48 hours, euthanize the mice and collect tissues (liver, kidney, heart) for analysis.
-
LNP Group: Collect blood samples at various time points (e.g., 24, 48 hours) to measure Factor VII protein levels in the serum.
-
-
Analysis:
-
This compound Group: For the EGFP654 model, quantify EGFP fluorescence in tissue sections via microscopy or analyze RNA from tissues using RT-PCR to determine the percentage of corrected splicing.
-
LNP Group: Perform an assay on the serum to quantify Factor VII levels. A reduction in Factor VII indicates successful delivery and gene silencing in hepatocytes.
-
References
- 1. Polymeric Nanoparticles for siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficiency of siRNA delivery by lipid nanoparticles is limited by endocytic recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiparametric approach for the evaluation of lipid nanoparticles for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for UNC10217938A
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for the proper disposal of UNC10217938A, a 3-deazapteridine analog used to enhance the effects of oligonucleotides.[1][2][3] Adherence to these procedural guidelines is critical for maintaining laboratory safety and environmental compliance.
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, it is imperative to follow standard laboratory safety protocols and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements, as local regulations may vary.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4] An accessible safety shower and eye wash station are mandatory in the handling area.
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly. Seek prompt medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C26H28N6O2 |
| Molecular Weight | 456.54 g/mol |
| CAS Number | 1347749-97-6 |
| Purity | 99.75% |
| Solubility in DMSO | 10 mg/mL (21.90 mM) |
Step-by-Step Disposal Procedures
The following protocols are provided as a general guide. Always confirm these procedures with your institution's EHS department before implementation.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in its pure solid form, in a solution, or mixed with other chemicals.
-
Segregate Waste Streams: Do not mix non-hazardous waste with hazardous waste. If this compound has been mixed with any substance classified as hazardous, the entire mixture must be treated as hazardous waste.
Step 2: Disposal of Unused or Surplus this compound (Solid Form)
-
Consult Institutional Guidelines: Before proceeding, verify with your EHS department if non-hazardous solid chemical waste can be disposed of in the regular trash.
-
Containerize: Place the solid this compound in a sealed, clearly labeled, and compatible container.
-
Labeling: The label should clearly state "this compound (Non-Hazardous Solid Waste for Disposal)" and include the quantity.
-
Disposal: Follow your institution's specific procedures for the disposal of non-hazardous solid chemical waste.
Step 3: Disposal of this compound Solutions
-
Solvent Consideration: The disposal method for a this compound solution is dictated by the solvent used. If the solvent is hazardous (e.g., flammable, toxic), the entire solution must be disposed of as hazardous chemical waste.
-
Aqueous Solutions (Non-Hazardous): If this compound is dissolved in a non-hazardous aqueous buffer, consult your EHS department for guidance on drain disposal. Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals with copious amounts of water, provided the pH is within an acceptable range (typically between 5.5 and 10.5).
-
Hazardous Solvent Solutions:
-
Containerize: Collect the solution in a compatible, sealed, and properly vented hazardous waste container.
-
Labeling: Attach a hazardous waste tag from your institution's EHS department. The label must clearly identify all constituents of the solution by percentage.
-
Storage: Store the container in a designated satellite accumulation area.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.
-
Step 4: Disposal of Empty this compound Containers
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste, following the procedures outlined in Step 3. Subsequent rinsates can often be disposed of down the drain, but confirm this with your EHS department.
-
Deface Label: Completely remove or deface the original product label to prevent misidentification.
-
Dispose of Container: The clean, defaced container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
References
Essential Safety and Logistical Information for Handling UNC10217938A
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of UNC10217938A, a 3-deazapteridine analog utilized to enhance the efficacy of oligonucleotides. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is classified as a non-hazardous substance, standard laboratory safety precautions are mandatory to minimize exposure risk.[1] The following personal protective equipment and engineering controls must be utilized when handling this compound:
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | To protect against splashes and airborne particles.[1] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[1] |
| Protective Clothing | Standard laboratory coat. | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities, if dust or aerosol formation is likely, or if irritation is experienced. | To prevent inhalation of dust or aerosols.[1] |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are required. | To minimize inhalation exposure and provide immediate decontamination facilities. |
Operational Handling and Storage
Proper handling and storage are critical for maintaining the stability and efficacy of this compound.
Storage Conditions
| Format | -80°C | -20°C | 4°C |
| Powder | 3 years | 3 years | 2 years |
| In Solvent | 2 years | 1 year | Not Recommended |
Source: MedchemExpress Safety Data Sheet
General Handling Guidelines:
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Ensure all containers are tightly sealed when not in use.
-
Keep away from direct sunlight and sources of ignition.
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its associated waste should adhere to local, state, and federal regulations for non-hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container. Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal. While some regulations may permit disposal in regular trash, EHS-managed disposal is the recommended best practice. |
| Liquid Waste (Solutions containing this compound) | Consult your institution's EHS guidelines. Drain disposal may be permissible for dilute, non-hazardous aqueous solutions, but this requires verification of local regulations. Do not dispose of organic solvent solutions down the drain. Collect in a labeled, sealed waste container for EHS pickup. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. Deface the label of the empty container before disposal in regular laboratory glass or solid waste, as appropriate. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid laboratory waste. If grossly contaminated, collect in a designated waste bag for EHS pickup. |
Experimental Protocols: Methodologies
The following are detailed methodologies for common experimental procedures involving this compound.
Preparation of Stock and Working Solutions
In Vitro Stock Solution Preparation:
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.57 mg of this compound (Molecular Weight: 456.54 g/mol ) in 1 mL of DMSO.
-
If solubility is an issue, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.
-
In Vivo Working Solution Preparation:
-
Objective: To prepare a working solution of this compound for intravenous injection in animal models.
-
Materials: this compound/DMSO stock solution, PEG300, Tween-80, Saline.
-
Procedure (for a 1 mL working solution):
-
Start with a clear stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add 100 µL of the this compound/DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
-
The final concentration of this working solution will be 1 mg/mL. It is recommended to prepare this working solution fresh on the day of use.
-
Antisense Oligonucleotide Enhancement Assay (In Vitro)
This protocol is based on methodologies described in studies utilizing this compound to enhance antisense oligonucleotide effects.
-
Objective: To quantify the enhancement of antisense oligonucleotide (ASO) activity by this compound in a cell-based assay.
-
Cell Line: NIH-3T3-MDR1 cells or other suitable cell line expressing the target gene.
-
Materials: Anti-MDR1 gapmer oligonucleotide (or other ASO), this compound, complete cell culture medium, appropriate assay reagents (e.g., for flow cytometry or qPCR).
-
Procedure:
-
Day 1: Seed cells in appropriate culture plates and grow to a suitable confluency.
-
Day 2: Incubate the cells with the antisense oligonucleotide (e.g., 100 nM anti-MDR1 gapmer) in complete medium overnight.
-
Day 3:
-
Remove the oligonucleotide-containing medium and wash the cells.
-
Add fresh complete medium containing this compound at the desired concentration (e.g., 10 µM) and incubate for 2 hours.
-
Remove the this compound-containing medium, wash the cells, and add fresh complete medium.
-
Incubate for an additional 48 hours.
-
-
Day 5: Harvest the cells and analyze the expression of the target gene (e.g., P-glycoprotein for MDR1) using a suitable method like flow cytometry or qPCR.
-
Visualized Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
